molecular formula C25H37Cl2N5O4S B2413995 (S,R,S)-AHPC-C2-NH2 dihydrochloride

(S,R,S)-AHPC-C2-NH2 dihydrochloride

Cat. No.: B2413995
M. Wt: 574.6 g/mol
InChI Key: KPAQKVPFCMFPJU-XUKLEHFWSA-N
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Description

(S,R,S)-AHPC-C2-NH2 dihydrochloride is a useful research compound. Its molecular formula is C25H37Cl2N5O4S and its molecular weight is 574.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H/t18-,19+,22-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAQKVPFCMFPJU-XUKLEHFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-C2-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a synthetic E3 ligase ligand-linker conjugate, it serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the well-characterized (S,R,S)-AHPC (also known as VH032) core, connected to a short alkyl linker with a terminal amine. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thereby enabling the creation of heterobifunctional degraders. This guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in PROTAC development.

Introduction to (S,R,S)-AHPC-C2-NH2 Dihydrochloride

This compound is a non-proprietary chemical entity designed for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-AHPC-C2-NH2 provides the E3 ligase-recruiting and linker components, streamlining the synthesis of novel PROTACs for research and therapeutic development.

The core of this molecule, (S,R,S)-AHPC, is a derivative of the potent VHL ligand VH032. The von Hippel-Lindau E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and well-understood mechanism of action. The attached C2-NH2 linker offers a reactive primary amine for covalent linkage to a POI ligand.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Full Chemical Name (2S,4R)-1-((S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride
Synonyms VH032-C2-NH2 dihydrochloride
Molecular Formula C₂₅H₃₇Cl₂N₅O₄S
Molecular Weight 574.56 g/mol
CAS Number 2341796-73-2
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light.

Mechanism of Action in Targeted Protein Degradation

The primary function of this compound is to serve as a VHL-recruiting moiety within a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates the degradation of the target protein through the ubiquitin-proteasome pathway.

The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism

Quantitative Data

While specific binding data for this compound itself is not extensively published, the binding affinity of its core VHL ligand, VH032, has been well-characterized. This data provides a strong indication of the VHL-binding potency of PROTACs constructed using this building block.

LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032 185 nMIsothermal Titration Calorimetry (ITC)[Ciulli et al.]

Note: The binding affinity of the final PROTAC molecule to VHL can be influenced by the nature of the linker and the POI ligand.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is typically found within patent literature, such as WO2020038415A1. The general synthetic strategy involves a multi-step process:

  • Synthesis of the (S,R,S)-AHPC core: This involves the coupling of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with (S)-2-amino-3,3-dimethylbutanoic acid. Chiral starting materials and stereoselective reactions are crucial to obtain the desired (S,R,S) stereochemistry.

  • Introduction of the linker: The linker is typically introduced by reacting the primary amine of the (S,R,S)-AHPC core with a protected amino acid or a bifunctional linker precursor. For a C2-NH2 linker, this could involve coupling with Boc-β-alanine-NHS ester followed by deprotection.

  • Purification and salt formation: The final compound is purified using techniques such as flash chromatography or preparative HPLC. The dihydrochloride salt is formed by treating the purified free base with hydrochloric acid.

Synthesis_Workflow Start1 Pyrrolidine Derivative AHPC_Core (S,R,S)-AHPC Core Synthesis Start1->AHPC_Core Start2 Tert-Leucine Derivative Start2->AHPC_Core Coupling Coupling Reaction AHPC_Core->Coupling Linker_Precursor Protected Linker Precursor (e.g., Boc-β-alanine-NHS) Linker_Precursor->Coupling Protected_Product Protected (S,R,S)-AHPC-C2-NHBoc Coupling->Protected_Product Deprotection Deprotection (e.g., TFA) Protected_Product->Deprotection Free_Base (S,R,S)-AHPC-C2-NH2 (Free Base) Deprotection->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

PROTAC Synthesis via Amide Coupling

The terminal primary amine of (S,R,S)-AHPC-C2-NH2 allows for straightforward conjugation to a POI ligand containing a carboxylic acid functional group via standard amide bond formation.

Materials:

  • This compound

  • POI ligand with a carboxylic acid

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand with the carboxylic acid in the anhydrous solvent.

  • Add the amide coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 equivalent) in the anhydrous solvent. The presence of the base in the main reaction mixture will neutralize the hydrochloride salt.

  • Add the solution of (S,R,S)-AHPC-C2-NH2 to the activated POI ligand mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction (e.g., with water) and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.

In Vitro VHL Binding Assays

To confirm that the VHL-binding moiety of the synthesized PROTAC is active, various biophysical assays can be employed.

5.3.1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test compound.

Materials:

  • Recombinant VHL protein complex (VBC)

  • Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled VHL ligand)

  • Test compound (PROTAC or (S,R,S)-AHPC-C2-NH2)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the microplate, add the test compound dilutions.

  • Add a fixed concentration of the fluorescent tracer to all wells.

  • Initiate the binding reaction by adding a fixed concentration of the VHL protein to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well.

  • Calculate the IC50 value by plotting the polarization values against the logarithm of the test compound concentration.

5.3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Materials:

  • Recombinant VHL protein

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Test compound

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Protocol:

  • Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of the test compound in the running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) to generate sensorgrams for association and dissociation phases.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

This compound is an indispensable research tool for the development of VHL-based PROTACs. Its well-defined stereochemistry, high-affinity VHL-binding core, and versatile linker with a terminal amine make it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

(S,R,S)-AHPC-C2-NH2 Dihydrochloride for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of (S,R,S)-AHPC-C2-NH2

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to selectively eliminate disease-causing proteins rather than simply inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the ubiquitination and subsequent degradation of the target protein.[4][5]

(S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025) is a key building block in the synthesis of PROTACs. It comprises the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-carbon (C2) linker with a terminal amine (NH2) group.[6][7] The VHL E3 ligase is widely expressed and is one of the most successfully utilized E3 ligases in PROTAC design.[8] The terminal amine group on the linker provides a versatile handle for conjugation to a wide variety of POI ligands, making (S,R,S)-AHPC-C2-NH2 a valuable tool for the development of novel protein degraders.

The (S,R,S)-AHPC Scaffold: A High-Affinity VHL Ligand

The (S,R,S)-AHPC core is a derivative of the natural VHL ligand, the hydroxylated form of hypoxia-inducible factor 1α (HIF-1α).[4] Through structure-based design, this scaffold has been optimized for potent and selective binding to the VHL E3 ligase complex. This high-affinity interaction is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is a prerequisite for efficient ubiquitination and degradation of the target protein.

The C2-NH2 Linker: A Gateway to Diverse PROTACs

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the overall efficacy of the molecule. Its length, composition, and attachment points influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer. The 2-carbon alkyl chain of (S,R,S)-AHPC-C2-NH2 offers a relatively short and rigid connection, which can be advantageous in certain contexts. The terminal primary amine serves as a key functional group for coupling with a POI ligand, typically through the formation of a stable amide bond.

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of PROTACs is commonly assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes quantitative data for several VHL-recruiting PROTACs, illustrating the impact of the target protein and cell line on degradation potency.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036 STINGCaki-1227>80Not Specified
Pal-pom CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRα Degrader ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38α Degrader p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI ligand with (S,R,S)-AHPC-C2-NH2 dihydrochloride.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand

  • Amide coupling reagents (e.g., HATU, HOBt, or T3P)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., preparative HPLC or flash chromatography)

  • Analytical instruments (e.g., LC-MS and NMR)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and the amide coupling reagent (1.1-1.5 equivalents) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.

  • Addition of Amine: In a separate vial, dissolve this compound (1.0-1.2 equivalents) and the organic base (2.0-3.0 equivalents, to neutralize the dihydrochloride and the acid formed during the reaction) in the anhydrous solvent.

  • Coupling Reaction: Add the solution of (S,R,S)-AHPC-C2-NH2 to the activated POI ligand solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC or flash column chromatography to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR spectroscopy.

Western Blot Protocol for Measuring Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in PROTAC technology.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) PROTAC (S,R,S)-AHPC-C2-NH2 based PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->POI Forms Ternary Complex Ub Ubiquitin Ub->POI Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C2-NH2.

PROTAC_Synthesis_Workflow start Start Materials reagents (S,R,S)-AHPC-C2-NH2 dihydrochloride start->reagents poi_ligand POI Ligand with Carboxylic Acid start->poi_ligand coupling Amide Coupling (e.g., HATU, DIPEA) reagents->coupling poi_ligand->coupling purification Purification (HPLC or Chromatography) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC.

Downstream_Signaling PROTAC VHL-based PROTAC TargetProtein Target Protein (e.g., Kinase, Transcription Factor) PROTAC->TargetProtein Induces Degradation of Degradation Proteasomal Degradation SignalingPathway Signaling Pathway TargetProtein->SignalingPathway Regulates Degradation->SignalingPathway Disrupts CellularResponse Altered Cellular Response (e.g., Apoptosis, Decreased Proliferation) SignalingPathway->CellularResponse Leads to

Caption: Downstream effects of PROTAC-mediated protein degradation.

References

The VHL Ligand (S,R,S)-AHPC-C2-NH2: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C2-NH2. This synthetic molecule serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Structure and Chemical Properties

(S,R,S)-AHPC-C2-NH2 is a derivative of the well-characterized VHL ligand, VH032. It incorporates the (S,R,S)-AHPC (amino-hydroxy-pyrrolidine-carboxamide) core structure, which is responsible for high-affinity binding to the VHL protein. This core is conjugated to a 2-carbon (C2) linker terminating in an amine (-NH2) group. This terminal amine provides a reactive handle for covalently attaching a ligand that binds to a specific protein of interest (POI), thus forming a heterobifunctional PROTAC.

The chemical structure of (S,R,S)-AHPC-C2-NH2 is as follows:

(2S,4R)-1-((S)-2-(2-aminoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

PropertyValue
Molecular Formula C25H35N5O4S
Molecular Weight 501.64 g/mol
Stereochemistry (S,R,S)
CAS Number 2241643-69-4

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

The von Hippel-Lindau tumor suppressor (VHL) is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] In their natural function, E3 ligases tag specific proteins for degradation by the proteasome. PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-C2-NH2, co-opt this process.

The PROTAC molecule acts as a bridge, simultaneously binding to the VHL E3 ligase and a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

VHL_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC PROTAC ((S,R,S)-AHPC-C2-POI Ligand) VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Binds to (S,R,S)-AHPC-C2 Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ubiquitin Transfer Recycling PROTAC and VHL Recycled Ternary_Complex->Recycling Released after Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

VHL-mediated targeted protein degradation pathway.

Quantitative Data

CompoundAssay TypeValueReference
VH032 TR-FRETKi = 6.3 nM[2]
VH032 amine TR-FRETKi = 5.7 µM[2]
PROTACs with VH032-NH2 exit NanoBRET (in permeabilized cells)IC50 in low single-digit µM range[3]
GMB-475 (PROTAC using (S,R,S)-AHPC) Cell-based degradationIC50 = 1.11 µM (for BCR-ABL1 degradation)[4][5]

Note: The binding affinity can be influenced by the nature of the linker and the attached POI ligand.

Experimental Protocols

Synthesis of (S,R,S)-AHPC-C2-NH2

A detailed, step-by-step synthesis protocol for (S,R,S)-AHPC-C2-NH2 is not publicly available. However, based on the synthesis of similar VHL ligands and PROTAC building blocks, a plausible synthetic route would involve the following key steps:

  • Synthesis of the (S,R,S)-AHPC core: This typically involves the coupling of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with (S)-2-amino-3,3-dimethylbutanoic acid.

  • Introduction of the C2-NH2 linker: The free amine of the AHPC core is then acylated with a protected 2-carbon linker containing a terminal amine, such as Boc-glycine.

  • Deprotection: The final step involves the removal of the protecting group (e.g., Boc) from the terminal amine to yield (S,R,S)-AHPC-C2-NH2.

VHL Binding Affinity Determination: Fluorescence Polarization Assay

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity of (S,R,S)-AHPC-C2-NH2 to the VHL protein complex.[6][7]

Materials:

  • Purified recombinant VHL complex (VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032 or FAM-labeled HIF-1α peptide)

  • (S,R,S)-AHPC-C2-NH2 (or other test compounds)

  • Assay Buffer (e.g., 1x PBS, 0.1% NP40, 0.5mM DTT, 10% Glycerol)

  • Black, low-binding 96- or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound, (S,R,S)-AHPC-C2-NH2.

  • In a microplate, add the assay buffer, the fluorescently labeled VHL ligand (at a fixed concentration), and the serially diluted test compound.

  • Initiate the binding reaction by adding the purified VHL protein complex.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

FP_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare serial dilution of (S,R,S)-AHPC-C2-NH2 B Prepare assay plate with buffer and fluorescent probe A->B C Add VHL complex to initiate binding B->C D Incubate at RT (e.g., 60 min) C->D E Measure Fluorescence Polarization D->E F Plot data and calculate IC50/Ki E->F

Fluorescence Polarization Assay Workflow.

PROTAC Development Workflow

(S,R,S)-AHPC-C2-NH2 serves as a starting point for the development of novel PROTACs. The following workflow outlines the key stages in this process.[3][8][9][10]

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Assays cluster_3 In Vivo Evaluation A Identify POI Ligand B Synthesize PROTAC: (S,R,S)-AHPC-C2-POI Ligand A->B C Confirm VHL and POI Binding (e.g., FP, SPR) B->C D Assess Ternary Complex Formation (e.g., TR-FRET) C->D E Measure POI Degradation (e.g., Western Blot, MS) D->E F Determine DC50 and Dmax E->F G Assess Cellular Potency and Selectivity F->G H Pharmacokinetics (PK) and Pharmacodynamics (PD) G->H I Efficacy in Disease Models H->I

PROTAC Development Workflow.

This comprehensive guide provides a solid foundation for researchers and drug developers working with the VHL ligand (S,R,S)-AHPC-C2-NH2. Its well-defined structure and role in the PROTAC mechanism make it a valuable tool in the quest for novel therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to (S,R,S)-AHPC-C2-NH2 Dihydrochloride: A Key Building Block for Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025) is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a short alkyl linker with a terminal amine group.[1][2][3] This bifunctional nature allows for its conjugation to a target protein ligand, forming a Proteolysis-Targeting Chimera (PROTAC). PROTACs are designed to recruit the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality for various diseases, including cancer.[4][5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental considerations for (S,R,S)-AHPC-C2-NH2 dihydrochloride.

Chemical Properties

This compound, a derivative of the VHL ligand VH032, is a white to off-white powder.[5] Its chemical and physical properties are summarized in the tables below for easy reference.

Identifier Value
IUPAC Name (2S,4R)-1-((S)-2-(2-aminoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide dihydrochloride
Synonyms VH032-C2-NH2 dihydrochloride
CAS Number 2341796-73-2[1][2]
Molecular Formula C₂₅H₃₇Cl₂N₅O₄S[1]
Molecular Weight 574.56 g/mol [1][2]
Physical Property Value
Appearance White to off-white powder
Solubility DMSO: ≥ 250 mg/mL (435.12 mM) (requires sonication)[2][7]
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[2]
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline)[2]
In vivo formulation 3: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil[2]
Storage Conditions Powder: 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[2][7]

Mechanism of Action: Facilitating Targeted Protein Degradation

This compound serves as a critical component in the formation of a PROTAC. The core mechanism involves hijacking the cell's natural protein disposal system. The (S,R,S)-AHPC moiety acts as a ligand for the VHL E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway.[3][4][5]

The terminal amine group of the C2 linker allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI). The resulting PROTAC molecule can then simultaneously bind to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-C2-NH2 -based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds to VHL POI Protein of Interest (POI) PROTAC->POI Binds to POI Ub Ubiquitin polyUb_POI Polyubiquitinated POI VHL->polyUb_POI Ubiquitination Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

VHL-Mediated Protein Degradation Signaling Pathway

The VHL E3 ligase complex plays a central role in cellular signaling, most notably in the response to changes in oxygen levels through the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[8] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), creating a binding site for VHL. This leads to the ubiquitination and subsequent degradation of HIF-1α. PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-C2-NH2, effectively mimic this natural process to induce the degradation of other target proteins.

VHL_Signaling_Pathway cluster_Normoxia Normoxia cluster_PROTAC PROTAC Action PHD Prolyl Hydroxylases (PHDs) HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Hydroxylation (O2 dependent) VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome_N Proteasome Ub_HIF1a->Proteasome_N Recognition Degradation_N Degradation Proteasome_N->Degradation_N PROTAC (S,R,S)-AHPC-C2-NH2 -based PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL_complex_P VHL E3 Ligase Complex PROTAC->VHL_complex_P Binds Ternary_Complex POI-PROTAC-VHL Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_P Ubiquitin Proteasome_P Proteasome Ub_POI->Proteasome_P Recognition Degradation_P Degradation Proteasome_P->Degradation_P

Caption: VHL-mediated degradation pathway.

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves the conjugation of a POI-binding ligand to its terminal amine. This is typically achieved through standard amide bond formation reactions.

General Protocol for PROTAC Synthesis via Amide Coupling
  • Activation of POI Ligand: The carboxylic acid group of the POI-binding ligand is activated. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole).

  • Coupling Reaction: this compound is added to the activated POI ligand in a suitable aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane). A non-nucleophilic base, for example, DIPEA (N,N-Diisopropylethylamine), is typically added to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

  • Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified, commonly by preparative HPLC (High-Performance Liquid Chromatography), to yield the final PROTAC.

Experimental Workflow for PROTAC Evaluation

Once synthesized, the efficacy of the PROTAC is evaluated through a series of in vitro assays.

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_binding Binding Affinity cluster_degradation Cellular Degradation cluster_functional Functional Assays synthesis PROTAC Synthesis using (S,R,S)-AHPC-C2-NH2 characterization Structural Characterization (NMR, HRMS) synthesis->characterization binding_poi Binding to POI (e.g., SPR, ITC, FP) characterization->binding_poi binding_vhl Binding to VHL (e.g., SPR, ITC, FP) characterization->binding_vhl western_blot Western Blot for POI levels binding_poi->western_blot binding_vhl->western_blot dcp Degradation Constant (DC50) & Max Degradation (Dmax) western_blot->dcp cell_viability Cell Viability Assays dcp->cell_viability downstream_signaling Analysis of Downstream Signaling Pathways dcp->downstream_signaling

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of potent and selective protein degraders. A thorough understanding of its chemical properties and the underlying biological mechanism of action is paramount for the successful design and implementation of novel targeted protein degradation strategies. This guide serves as a foundational resource to aid scientists and drug development professionals in leveraging the full potential of this key VHL ligand-linker conjugate.

References

Discovery and synthesis of AHPC-based VHL ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of AHPC-based VHL Ligands

Introduction

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) protein, which functions as the substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[2][3][4]

The development of high-affinity, small-molecule ligands for VHL has been fundamental to the success of VHL-recruiting PROTACs.[5] A particularly prominent scaffold is based on (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, commonly referred to as the (S,R,S)-AHPC scaffold. This guide provides a detailed overview of the discovery, synthesis, and evaluation of AHPC-based VHL ligands for researchers and professionals in drug development.

PROTAC Mechanism of Action with AHPC-based Ligands

AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage in further degradation cycles.

PROTAC_Mechanism PROTAC-Induced Protein Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC AHPC-based PROTAC PROTAC->Ternary Mediates VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (Ub) Ub->Ternary Ubiquitination E1E2 E1/E2 Enzymes E1E2->Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of Action for an AHPC-based PROTAC.

Synthesis of AHPC-based Ligands and PROTAC Building Blocks

The synthesis of AHPC-based VHL ligands is a critical step in the development of VHL-recruiting PROTACs. Typically, the core (S,R,S)-AHPC structure is functionalized with a linker, which is then coupled to a "warhead" that binds the target protein. A common strategy involves synthesizing an AHPC-linker conjugate with a terminal reactive group, such as a carboxylic acid or an azide, for subsequent conjugation.[1][6]

Synthesis_Workflow General Synthesis Workflow for AHPC-PROTAC Conjugate start Starting Materials ahpc (S,R,S)-AHPC Core start->ahpc linker Bifunctional Linker (e.g., PEG-acid) start->linker coupling1 Step 1: Coupling Reaction (e.g., HATU, DIPEA) ahpc->coupling1 linker->coupling1 purify1 Purification (e.g., Column Chromatography) coupling1->purify1 intermediate AHPC-Linker Conjugate purify1->intermediate coupling2 Step 2: Amide Coupling intermediate->coupling2 warhead Target Protein Ligand (Warhead with Amine) warhead->coupling2 purify2 Final Purification (e.g., HPLC) coupling2->purify2 final_protac Final AHPC-based PROTAC purify2->final_protac

Caption: Workflow for the synthesis of an AHPC-based PROTAC.
Experimental Protocol: Synthesis of an AHPC-PEG-Acid Linker

This protocol outlines a general method for conjugating the (S,R,S)-AHPC core to a PEG linker terminating in a protected carboxylic acid.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the Boc-protected product by flash column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified product in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Monitor the deprotection via LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure to yield the final AHPC-PEG-Acid linker, which can be used for subsequent coupling to a target protein ligand.

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of an AHPC-based ligand or PROTAC is determined by its binding affinity to VHL and the degradation potency of the resulting PROTAC. This data is crucial for structure-activity relationship (SAR) studies.

Table 1: Binding Affinities of Selected VHL Ligands

Ligand Binding Affinity (IC₅₀) Assay Method
VH032 454 nM[2] Competitive Binding Assay[2]
VHL Ligand 14 196 nM[2][7] Competitive Binding Assay[2]
VL285 340 nM[7] Not Specified

| VHL-IN-1 | Kd = 37 nM[7] | Not Specified |

Table 2: Degradation Potency of Selected AHPC-based PROTACs

PROTAC Target Protein Potency Cell Line
ARV-771 BET Proteins DC₅₀ < 1 nM[3][4][8] Castration-Resistant Prostate Cancer (CRPC) cells[3][4][8]

| GMB-475 | BCR-ABL1 | IC₅₀ = 1.11 µM[9][10] | Ba/F3 cells[9][10] |

Experimental Protocols for Ligand Evaluation

Validating the interaction between an AHPC-based ligand and the VHL protein is essential. Several biophysical and biochemical assays are commonly employed for this purpose.

Assay_Workflow General Workflow for VHL Ligand Binding Assays prep Sample Preparation protein Purified VHL Protein Complex prep->protein ligand Synthesized AHPC-Ligand (Test Compound) prep->ligand assay_choice Select Assay Method protein->assay_choice ligand->assay_choice itc Isothermal Titration Calorimetry (ITC) assay_choice->itc Thermodynamics spr Surface Plasmon Resonance (SPR) assay_choice->spr Kinetics htrf HTRF Competitive Binding Assay assay_choice->htrf High-Throughput data_acq Data Acquisition itc->data_acq spr->data_acq htrf->data_acq data_an Data Analysis data_acq->data_an results Determine Binding Affinity (Kd, IC₅₀) data_an->results

Caption: Workflow for evaluating the binding of AHPC ligands to VHL.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Procedure: [11]

  • Sample Preparation: Extensively dialyze the purified VHL protein against the ITC buffer. Dissolve the AHPC-based test compound in the final dialysis buffer to avoid buffer mismatch effects.

  • Titration: Load the VHL protein into the sample cell of the calorimeter and the test compound into the injection syringe. Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Control: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the primary binding data. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip.[11]

Procedure: [11]

  • VHL Immobilization: Covalently immobilize the purified VHL protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the AHPC-based test compound over the sensor surface and monitor the change in the SPR signal (measured in response units, RU).

  • Regeneration: After each injection, inject a regeneration solution (e.g., low pH buffer) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound, suitable for high-throughput screening.[11][12]

Procedure: [12]

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well low-volume plate, add the test compound dilutions.

  • Reagent Addition: Add the 6His-tagged VHL protein complex, followed by the HTRF reagents: an anti-6His antibody labeled with Europium cryptate (donor) and a VHL ligand labeled with a red acceptor fluorophore.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at the emission wavelengths of both the donor and acceptor.

  • Data Analysis: Calculate the HTRF ratio and plot it against the test compound concentration. Fit the curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Conclusion and Future Directions

References

The Role of E3 Ligase Ligands in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the heart of this technology are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating the degradation cascade.[2][3] This guide provides an in-depth technical overview of the role of E3 ligase ligands in TPD, focusing on the most commonly utilized ligases, quantitative analysis of their interactions, and detailed experimental protocols for their characterization.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[4][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[6] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Key E3 Ligases and Their Ligands in Targeted Protein Degradation

While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for TPD.[9][10] The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and the cellular inhibitor of apoptosis proteins (IAPs).[4]

Cereblon (CRBN)

CRBN is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[11] Ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide.[12] These ligands bind to a specific pocket in CRBN, altering its substrate specificity and enabling the recruitment of neo-substrates for degradation.[13][14]

Von Hippel-Lindau (VHL)

VHL is the substrate recognition component of the CUL2 E3 ligase complex.[15] Small molecule ligands for VHL have been developed based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[16][17] These ligands typically contain a hydroxyproline (B1673980) mimetic that is crucial for binding.[16]

Mouse Double Minute 2 Homolog (MDM2)

MDM2 is an E3 ligase that is a key negative regulator of the p53 tumor suppressor.[6][18] Inhibitors of the MDM2-p53 interaction, such as nutlins, have been repurposed as E3 ligase ligands for PROTACs.[10][19] These ligands bind to the p53-binding pocket of MDM2, allowing for the recruitment of this E3 ligase to new target proteins.[6]

Inhibitor of Apoptosis Proteins (IAPs)

The IAP family of proteins, including cIAP1 and XIAP, are RING-domain E3 ligases that play roles in apoptosis and cell survival.[7][11] Small molecules that mimic the N-terminus of the endogenous IAP antagonist SMAC have been developed as IAP ligands for PROTACs.

Quantitative Data on E3 Ligase Ligand Interactions

The binding affinity of the E3 ligase ligand for its target is a critical parameter in PROTAC design. However, a strong binary affinity does not always correlate with potent degradation, as the stability of the ternary complex is also a key determinant of efficacy.[20]

Table 1: Binding Affinities of Common E3 Ligase Ligands
E3 LigaseLigandBinding Affinity (Kd/Ki/IC50)Assay Method
CRBN Thalidomide~250 nM (Kd)[12][21]Not Specified
Lenalidomide~178 nM (Kd)[12][21]Not Specified
Pomalidomide~157 nM (Kd)[12][21]Not Specified
VHL VH032185 nM (Kd)[16][17]SPR
VH10116-44 nM (Kd)[16][17]SPR
VH29852 nM (Kd)[17]Not Specified
VHL-g (weak binder)2.8 µM (Ki)[20]Not Specified
MDM2 Nutlin-3 (active enantiomer)90 nM (IC50)[19]Not Specified
IAP Methyl bestatin (B1682670) (for cIAP1)Binds to BIR3 domain[7]Not Specified
SMAC mimetics (general)nM to µM range (Ki)FP/TR-FRET
Table 2: Comparative Degradation Data for BRD4 PROTACs

The choice of E3 ligase can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a comparison of PROTACs targeting the epigenetic reader protein BRD4 using either CRBN or VHL ligands.

PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
dBET1CRBNBRD4<1 nM[22]>90%Not Specified
MZ1VHLBRD4<100 nM[17]>90%Not Specified
ARV-771VHLBRD4Low nM>90%Not Specified

Experimental Protocols

Characterizing the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein are essential steps in the development of effective PROTACs.

Ternary Complex Formation Assays

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[23]

  • Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected as a response.[1]

  • Methodology:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

    • Determine the binary binding affinity (KD) of the PROTAC to the immobilized E3 ligase.

    • Determine the binary binding affinity of the PROTAC to the target protein in solution.

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the E3 ligase-immobilized surface.

    • Monitor the association and dissociation phases to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the ternary complex.[23]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening.[24]

  • Principle: The E3 ligase and the target protein are each labeled with a FRET donor and acceptor fluorophore, respectively (often via tagged proteins and fluorescently labeled antibodies). When the PROTAC brings the two proteins into close proximity, energy transfer occurs from the donor to the acceptor, resulting in a detectable FRET signal.[25]

  • Methodology:

    • Reagents: His-tagged E3 ligase, GST-tagged target protein, terbium-labeled anti-His antibody (donor), and a fluorescently labeled anti-GST antibody (acceptor).[4]

    • In a microplate, add the tagged proteins, the labeled antibodies, and serial dilutions of the PROTAC.

    • Incubate the plate to allow for ternary complex formation.

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader capable of time-resolved fluorescence measurements.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed when plotting the TR-FRET ratio against PROTAC concentration, which is indicative of the "hook effect" due to the formation of binary complexes at high PROTAC concentrations.[26]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein.[3]

  • Principle: The assay reconstitutes the key components of the ubiquitin cascade in vitro. The formation of higher molecular weight bands of the target protein on a Western blot indicates polyubiquitination.[3]

  • Methodology:

    • Reaction Mixture (on ice):

      • Ubiquitin

      • E1 activating enzyme

      • E2 conjugating enzyme (e.g., UBE2D2)

      • E3 ligase complex (e.g., recombinant CRBN-DDB1)

      • Target protein (POI)

      • PROTAC (or DMSO as a vehicle control)

      • ATP

      • Ubiquitination buffer (containing Tris, MgCl₂, DTT)

    • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis:

      • Separate the reaction products by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Perform a Western blot using a primary antibody against the target protein.

      • A ladder of high-molecular-weight bands above the unmodified target protein indicates successful polyubiquitination.[3]

Cellular Protein Degradation Assay

Western Blot Analysis

This is the most common method to quantify the reduction in target protein levels within cells after PROTAC treatment.[8][27]

  • Principle: Cells are treated with the PROTAC, and the total protein is extracted. Western blotting is then used to measure the amount of the target protein relative to a loading control.[27]

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[8]

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[27]

    • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a membrane.[27]

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody specific to the target protein.

      • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).

      • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.[27]

    • Detection and Analysis:

      • Visualize the bands using an ECL substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.[27]

PROTAC Development Workflow

The discovery and development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation Target_Selection 1. Target Selection & Ligand Identification E3_Ligase_Selection 2. E3 Ligase & Ligand Selection Target_Selection->E3_Ligase_Selection Linker_Design 3. Linker Design E3_Ligase_Selection->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binary_Binding 5. Binary Binding Assays (SPR, ITC, TR-FRET) PROTAC_Synthesis->Binary_Binding Ternary_Complex 6. Ternary Complex Formation (SPR, TR-FRET) Binary_Binding->Ternary_Complex In_Vitro_Ub 7. In Vitro Ubiquitination Assay Ternary_Complex->In_Vitro_Ub Cellular_Degradation 8. Cellular Degradation (Western Blot, MS) In_Vitro_Ub->Cellular_Degradation Cellular_Degradation->PROTAC_Synthesis Iterative Optimization Selectivity_Profiling 9. Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity_Profiling In_Vivo_Studies 10. In Vivo Efficacy & PK/PD Studies Selectivity_Profiling->In_Vivo_Studies

Caption: A typical workflow for PROTAC drug discovery and development.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins. It plays a critical role in maintaining protein homeostasis and controlling various cellular processes.

UPS_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 Activation ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation E3 E3 Ubiquitin Ligase E2->E3 Binding PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Ligation (Ub Transfer) Substrate Substrate Protein Substrate->E3 Recognition Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Editing/Recycling Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides DUBs->Ub DUBs->Substrate

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Conclusion

The selection and optimization of E3 ligase ligands are paramount to the successful design of potent and selective protein degraders. A deep understanding of the underlying biology of E3 ligases, coupled with robust biophysical and cellular characterization, is essential for advancing this promising therapeutic modality. As the repertoire of validated E3 ligase ligands continues to expand, so too will the potential of targeted protein degradation to address a wide range of human diseases.

References

A Technical Introduction to PROTAC Technology Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[1][2] This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering the potential for improved potency, selectivity, and the ability to target proteins previously considered "undruggable".[2]

One of the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase.[3] The development of potent and specific small-molecule ligands for VHL has been a significant milestone in the advancement of PROTAC technology.[2] These ligands effectively recruit the VHL E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation.[3] This guide will provide an in-depth technical overview of PROTAC technology with a specific focus on the utilization of VHL ligands, covering the core mechanism of action, quantitative data for key VHL-based PROTACs, detailed experimental protocols, and the intricate signaling pathways involving VHL.

Core Mechanism of VHL-based PROTACs

The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex.[2] This proximity-induced event initiates a cascade that leads to the degradation of the POI.

PROTAC_Mechanism cluster_Components Components PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) Ternary_Complex Ternary_Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling

The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex.[2] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[2]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[2] The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling of PROTAC and E3 Ligase: After the degradation of the POI, the PROTAC molecule and the VHL E3 ligase are released and can engage with another POI molecule, enabling a catalytic cycle of degradation.[2]

Quantitative Data for VHL-based PROTACs

The efficacy of PROTACs is typically characterized by several key parameters:

  • DC50: The concentration of a PROTAC at which 50% of the target protein is degraded.

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

  • Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.

Below are tables summarizing the quantitative data for prominent VHL-based PROTACs.

Table 1: Quantitative Data for MZ1

MZ1 is a well-characterized PROTAC that targets the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the VHL E3 ligase.[2]

TargetCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, nM)
BRD4H6618>9013-60 (for BRD2/3/4 bromodomains)
BRD4H83823>90-
BRD4HeLa< 100>90-
BRD2/3H661/H838~2000--

Data compiled from multiple sources.[2]

Table 2: Quantitative Data for Other VHL-based PROTACs

PROTACTargetCell LineDC50 (nM)Dmax (%)
ARV-110Androgen Receptor (AR)Prostate Cancer Cells~1>95
DT2216BCL-XLHematologic and Solid Tumor Cells--
Compound 139BRD4PC33.397
Compound 139EOL-10.8796
Compound 141BRD4PC32.5894
Compound 141EOL-121667
JPS014 (7)HDAC1HCT116910-
JPS014 (7)HDAC3HCT116640-
JPS016 (9)HDAC1HCT116550-
JPS016 (9)HDAC3HCT116530-
JPS036 (22)HDAC3HCT11644077

Data for ARV-110 and DT2216 are based on their entry into clinical trials and publicly available information.[1][4][5][6] Data for compounds 139 and 141 are from a patent review.[7] Data for JPS compounds are from a study on HDAC degraders.[3]

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

Ternary_Complex_Workflow cluster_SPR_BLI Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_NanoBRET NanoBRET™ Assay (Live Cell) SPR_Immobilize 1. Immobilize E3 Ligase (VHL) on Sensor Chip SPR_Binary 2. Measure Binary Binding (PROTAC to VHL) SPR_Immobilize->SPR_Binary SPR_Ternary 3. Measure Ternary Binding (PROTAC + POI to VHL) SPR_Binary->SPR_Ternary SPR_Analysis 4. Determine Kd, kon, koff SPR_Ternary->SPR_Analysis ITC_Prepare 1. Prepare Protein and PROTAC Solutions ITC_Titrate 2. Titrate PROTAC into POI and VHL mixture ITC_Prepare->ITC_Titrate ITC_Measure 3. Measure Heat Change ITC_Titrate->ITC_Measure ITC_Analysis 4. Determine Kd, ΔH, ΔS, Stoichiometry ITC_Measure->ITC_Analysis NanoBRET_Transfect 1. Co-express NanoLuc-POI and HaloTag-VHL NanoBRET_Treat 2. Treat cells with PROTAC and HaloTag Ligand NanoBRET_Transfect->NanoBRET_Treat NanoBRET_Measure 3. Measure BRET Signal NanoBRET_Treat->NanoBRET_Measure NanoBRET_Analysis 4. Determine EC50 of Ternary Complex Formation NanoBRET_Measure->NanoBRET_Analysis

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics (kon and koff) and affinity (Kd) of binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) complexes.

  • Methodology:

    • Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

    • Binary Interaction: Flow a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding affinity.

    • Ternary Interaction: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC. Flow these mixtures over the immobilized VHL.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.

2. Biolayer Interferometry (BLI)

  • Objective: Similar to SPR, BLI measures the binding kinetics and affinity of macromolecular interactions.

  • Methodology:

    • Immobilization: Immobilize a biotinylated POI onto a streptavidin-coated biosensor tip.

    • Association: Dip the biosensor into a solution containing the VHL E3 ligase and the PROTAC to measure the formation of the ternary complex.

    • Dissociation: Transfer the biosensor to a buffer-only solution to measure the dissociation of the complex.

    • Data Analysis: Analyze the interference pattern shifts to determine the on-rate, off-rate, and dissociation constant (Kd) of the ternary complex.

3. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

  • Methodology:

    • Sample Preparation: Prepare highly purified and buffer-matched solutions of the POI, VHL E3 ligase, and the PROTAC.

    • Titration: Typically, the PROTAC solution is titrated into a sample cell containing a mixture of the POI and VHL.

    • Heat Measurement: The instrument measures the minute heat changes that occur upon binding.

    • Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant and fitted to a binding model to determine the thermodynamic parameters of the ternary complex formation.

4. NanoBRET™ Assay

  • Objective: To monitor the formation of the ternary complex in a live-cell environment.

  • Methodology:

    • Cell Engineering: Co-express the POI fused to NanoLuc® luciferase (the energy donor) and the VHL E3 ligase fused to HaloTag® (the energy acceptor) in cells.

    • Cell Treatment: Treat the cells with the PROTAC and a fluorescently labeled HaloTag® ligand.

    • BRET Measurement: If the PROTAC induces the formation of a ternary complex, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a luminometer.

    • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation in living cells.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

Ubiquitination_Workflow Title In Vitro Ubiquitination Assay Workflow Setup 1. Reaction Setup: - E1, E2, Ubiquitin, ATP - POI, VHL E3 Ligase - PROTAC Incubation 2. Incubation at 37°C Setup->Incubation Quench 3. Quench Reaction (e.g., with SDS-PAGE sample buffer) Incubation->Quench Analysis 4. Western Blot Analysis: - Anti-POI Antibody - Anti-Ubiquitin Antibody Quench->Analysis Result 5. Visualize Polyubiquitinated POI (High Molecular Weight Smear) Analysis->Result

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified POI, and the VHL E3 ligase complex.

    • PROTAC Addition: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating.

    • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI. The appearance of a high-molecular-weight smear or distinct bands above the unmodified POI indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the target.

VHL Signaling Pathways

The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of a Cullin-RING E3 ubiquitin ligase complex. Its best-characterized function is the regulation of the hypoxia-inducible factor (HIF) family of transcription factors. However, emerging evidence indicates that pVHL also has important HIF-independent functions.

VHL_Signaling cluster_HIF_Dependent HIF-Dependent Pathway cluster_HIF_Independent HIF-Independent Pathways Normoxia Normoxia Hypoxia Hypoxia PHD Prolyl Hydroxylases (PHDs) HIFa HIF-α VHL_Complex VHL E3 Ligase Complex Ubiquitination_HIF Ubiquitination Proteasome_HIF Proteasomal Degradation HIF_Stabilization HIF-α Stabilization HIF_Target_Genes HIF Target Genes (e.g., VEGF, GLUT1) Angiogenesis Angiogenesis, Glycolysis, etc. VHL_Complex_Ind VHL E3 Ligase Complex AKT AKT NDRG3 NDRG3 Microtubules Microtubule Stability NFkB NF-κB Signaling

HIF-Dependent Signaling

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs).[8] This post-translational modification creates a binding site for pVHL.[8] The VHL E3 ligase complex then ubiquitinates HIF-α, leading to its rapid degradation by the proteasome.[8] In hypoxic conditions, PHDs are inactive, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9]

HIF-Independent Signaling

pVHL has been shown to be involved in several cellular processes that are independent of its role in HIF regulation.[9][10] These include:

  • Regulation of Microtubule Stability: pVHL can associate with and stabilize microtubules, a function that is independent of its E3 ligase activity.[10]

  • Control of the NF-κB Pathway: pVHL can regulate the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9]

  • Modulation of AKT Signaling: pVHL can act as an adaptor protein to recruit phosphatases that dephosphorylate and inactivate the pro-survival kinase AKT.[9]

  • Degradation of other Substrates: The VHL E3 ligase complex can target other proteins for degradation, such as NDRG3, which is involved in cell growth.[9]

Conclusion

PROTAC technology, particularly utilizing VHL ligands, has emerged as a powerful strategy in drug discovery. The ability to induce the degradation of target proteins offers several advantages over traditional inhibition, including the potential for enhanced potency, improved selectivity, and the ability to target the "undruggable" proteome. A thorough understanding of the mechanism of action, the quantitative parameters that define efficacy, the experimental assays used for characterization, and the complex signaling networks involving VHL is essential for the successful design and development of novel VHL-based PROTACs. This guide provides a foundational technical overview to aid researchers and drug development professionals in this exciting and rapidly evolving field.

References

Technical Guide: (S,R,S)-AHPC-C2-NH2 Dihydrochloride in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will cover its chemical properties, its role in the PROTAC mechanism of action, and detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker-ligand conjugate.

Core Properties of (S,R,S)-AHPC-C2-NH2 Dihydrochloride

This compound is a crucial reagent in the field of targeted protein degradation. It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a short alkyl linker with a terminal amine group. This terminal amine serves as a reactive handle for covalently attaching a ligand that targets a specific protein of interest, thereby forming a heterobifunctional PROTAC.

PropertyValue
Molecular Formula C₂₅H₃₇Cl₂N₅O₄S
Molecular Weight 574.56 g/mol
Function VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis
Chemical Structure (Structure would be depicted here in a publication)

The PROTAC-Mediated Protein Degradation Pathway

PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. The (S,R,S)-AHPC-C2-NH2 moiety plays a critical role in this process by recruiting the VHL E3 ligase.

The mechanism can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule, once inside the cell, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular complex responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein molecule, acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-C2-NH2 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development of a novel PROTAC requires a systematic workflow involving synthesis and rigorous biological evaluation.

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating this compound to a protein of interest (POI) ligand that contains a carboxylic acid functionality.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of the POI Ligand: In an inert atmosphere, dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling reagents (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.0 eq) and additional DIPEA (to neutralize the hydrochloride salts) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to check for the formation of the desired product.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water. The crude product can then be purified using an appropriate method, such as reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow POI_COOH POI Ligand (with -COOH) Activation Activation (HATU, DIPEA, DMF) POI_COOH->Activation AHPC_NH2 (S,R,S)-AHPC-C2-NH2 dihydrochloride Coupling Amide Coupling AHPC_NH2->Coupling Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

General PROTAC synthesis workflow.

Evaluation of PROTAC Activity

A series of in vitro and cellular assays are essential to characterize the biological activity of the newly synthesized PROTAC.

This is the primary assay to determine if the PROTAC induces the degradation of the target protein in a cellular context.

Materials:

  • Relevant cell line expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using an appropriate lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can be used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

This assay directly assesses the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, and the target protein

  • Ubiquitin and ATP

  • Synthesized PROTAC

  • Reaction buffer

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Reaction Setup: In a reaction tube, combine the E1, E2, VHL E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer. Add the PROTAC or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.

  • Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.

Several biophysical techniques can be used to confirm and quantify the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of the binding interactions.

  • Fluorescence Resonance Energy Transfer (FRET)-based assays (e.g., NanoBRET™): These assays can be performed in live cells to monitor the proximity of the target protein and the E3 ligase in real-time upon PROTAC treatment.

Evaluation_Workflow Start Synthesized PROTAC Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Start->Cellular Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) Biochemical->Ternary_Complex Ubiquitination In Vitro Ubiquitination Biochemical->Ubiquitination Degradation Protein Degradation (Western Blot) Cellular->Degradation Conclusion Lead Optimization Ternary_Complex->Conclusion Ubiquitination->Conclusion Viability Cell Viability/Function Degradation->Viability Viability->Conclusion

The Critical Role of Stereochemistry in (S,R,S)-AHPC's Interaction with the Von Hippel-Lindau Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of targeted protein degradation, particularly concerning Proteolysis Targeting Chimeras (PROTACs), the interaction between the E3 ligase ligand and its target protein is exquisitely sensitive to stereochemical nuances. This technical guide provides an in-depth exploration of the stereochemistry of (S,R,S)-AHPC, a widely utilized Von Hippel-Lindau (VHL) E3 ligase ligand, and its critical role in VHL binding.

The VHL-HIF-1α Interaction: A Primer

The Von Hippel-Lindau protein (VHL) is a key component of an E3 ubiquitin ligase complex that plays a crucial role in the cellular response to changes in oxygen levels.[1] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2] This interaction is contingent on the post-translational hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[3] Following binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[2][4] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-inducible genes. In hypoxic conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation, leading to its stabilization and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

Small-molecule VHL ligands, such as (S,R,S)-AHPC (also known as VH032-NH2), mimic the hydroxylated proline motif of HIF-1α, enabling them to bind to VHL.[6][7][8] This characteristic has made them invaluable components of PROTACs, where they serve to recruit the VHL E3 ligase to a target protein of interest for degradation.[9]

The Decisive Impact of Stereochemistry on VHL Binding

The binding of ligands to VHL is highly stereoselective, a fact underscored by the dramatic loss of affinity observed with even minor changes to the stereochemistry of the core hydroxyproline (B1673980) scaffold.[9] The (S,R,S) configuration of AHPC is essential for its potent interaction with VHL.

A study on a closely related VHL inhibitor, VH298, revealed that its cis-isomer, which possesses an inverted stereochemistry at the crucial hydroxy group of the hydroxyproline core, demonstrates a complete lack of binding affinity to VHL.[9] This highlights the stringent requirement for the specific spatial orientation of the hydroxyl group for recognition by the VHL binding pocket.

Further evidence for this stereoselectivity comes from studies on 3-fluoro-4-hydroxyproline (F-Hyp) derivatives as VHL ligands. These investigations revealed a highly stereoselective recognition by VHL, with the binding affinity being significantly influenced by the stereochemistry at both the C3 and C4 positions of the proline ring.[10]

Quantitative Analysis of Stereoisomer Binding

The following table summarizes the binding affinities of different stereoisomers of a 3-fluoro-4-hydroxyproline-containing VHL ligand, demonstrating the profound impact of stereochemistry on VHL engagement. The data is derived from Isothermal Titration Calorimetry (ITC) experiments.

CompoundStereochemistryVHL Binding Affinity (Kd, nM)
Parent Ligand Analog (2S, 4R) - trans-hydroxyproline~185
Fluoro-Hyp Derivative 1 (3R, 4S)Comparable to parent
Fluoro-Hyp Derivative 2 (3S, 4S)Significantly lower affinity (~20-fold loss)

Experimental Protocols for Assessing VHL Binding

Accurate determination of binding affinity is paramount in the development of VHL-based PROTACs. The following are detailed methodologies for key experiments used to quantify the interaction between VHL ligands and the VHL protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[12]

Materials:

  • Purified VBC complex (VHL, Elongin B, Elongin C)

  • Ligand of interest (e.g., (S,R,S)-AHPC or its stereoisomers)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the VBC protein and the ligand against the same batch of ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand spectrophotometrically or using a protein assay.

    • Typical concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for the ligand in the syringe.[12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., initial injection of 0.4 µL followed by 19 injections of 2 µL).

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform the titration, injecting the ligand into the protein solution.

    • Perform a control experiment by titrating the ligand into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) in addition to the binding affinity.[13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified VBC complex

  • Ligand of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified VBC complex over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand in running buffer.

    • Inject the ligand solutions over the immobilized VBC surface, starting with the lowest concentration.

    • Include a buffer-only injection as a reference.

    • After each ligand injection, allow for a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Reference-subtract the sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context. It can be used to confirm the interaction between a PROTAC (containing the VHL ligand) and the VHL protein within cells.

Materials:

  • Cells expressing the target protein and VHL

  • PROTAC molecule

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein or a tag on the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC molecule for a specified time.

    • Lyse the cells to release protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the antibody-antigen complex.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies against both the target protein and VHL to confirm their co-precipitation.

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

VHL-Mediated HIF-1α Degradation Pathway

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD (O2 present) HIF1a_normoxia->PHD Hydroxylation HIF1a_OH HIF-1α-OH PHD->HIF1a_OH VHL_complex VHL Complex HIF1a_OH->VHL_complex Binding HIF1a_Ub Ub-HIF-1α-OH VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHD_inactive PHD (O2 absent) HIF1a_hypoxia->PHD_inactive No Hydroxylation HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE Hypoxia Response Element (DNA) Nucleus->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription

Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein (VBC) & Ligand in same buffer Concentration Determine Accurate Concentrations Dialysis->Concentration Load_Sample Load Protein into Sample Cell Concentration->Load_Sample Load_Ligand Load Ligand into Syringe Concentration->Load_Ligand Titration Perform Titration Load_Sample->Titration Load_Ligand->Titration Integration Integrate Raw Data (Heat Pulses) Titration->Integration Correction Correct for Heat of Dilution Integration->Correction Fitting Fit Data to Binding Model Correction->Fitting Results Determine Kd, n, ΔH Fitting->Results SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activation Activate Sensor Chip (EDC/NHS) Immobilization Immobilize VBC Protein Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Ligand_Prep Prepare Ligand Dilutions Deactivation->Ligand_Prep Injection Inject Ligand over Immobilized VBC Ligand_Prep->Injection Dissociation Monitor Dissociation Injection->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, Kd Fitting->Results

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-C2-NH2 Dihydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-C2-NH2 Dihydrochloride (B599025)

(S,R,S)-AHPC-C2-NH2 dihydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a synthesized E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a short C2 linker with a terminal primary amine (-NH2) group.[1][2][3][4] This primary amine serves as a versatile reactive handle for conjugation to various molecules, including ligands for target proteins of interest (POIs) or antibodies for targeted delivery.[5][6][7]

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][8][9] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[10]

A significant advancement in PROTAC technology is the development of Degrader-Antibody Conjugates (DACs).[][12] In this approach, a PROTAC is conjugated to a monoclonal antibody that targets a specific cell surface antigen, thereby enabling the targeted delivery of the degrader to specific cell types, such as cancer cells.[][12][13] This strategy enhances the therapeutic window and minimizes off-target effects.[][13]

These application notes provide a detailed protocol for the conjugation of this compound to a protein of interest (POI) or an antibody using an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-C2-NH2.

PROTAC_Mechanism cluster_cell Target Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-C2-NH2 based PROTAC POI->PROTAC binds VHL VHL E3 Ligase VHL->PROTAC binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->PROTAC Recycled VHL_bound VHL VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound Ub Ubiquitin Ub->VHL_bound recruited by E2 Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Conjugation of (S,R,S)-AHPC-C2-NH2 to a Protein/Antibody via an NHS-Ester Crosslinker

This protocol describes the conjugation of the primary amine on (S,R,S)-AHPC-C2-NH2 to a protein or antibody that has been functionalized with an NHS-ester reactive group.

Materials:

  • This compound

  • Protein of Interest (POI) or Antibody (Ab)

  • Amine-reactive NHS-ester crosslinker (e.g., a heterobifunctional crosslinker with one end reacting with a site on the POI/Ab and the other end being an NHS ester)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris.[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography or affinity chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, SDS-PAGE)

Experimental Workflow Diagram:

Conjugation_Workflow start Start prep_ahpc Prepare (S,R,S)-AHPC-C2-NH2 Solution start->prep_ahpc prep_protein Prepare NHS-ester activated Protein/Ab start->prep_protein conjugation Conjugation Reaction prep_ahpc->conjugation prep_protein->conjugation quenching Quench Reaction conjugation->quenching purification Purification of Conjugate quenching->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization end End characterization->end

Caption: Experimental workflow for conjugation.

Procedure:

  • Preparation of (S,R,S)-AHPC-C2-NH2 Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Activation of Protein/Antibody with NHS-Ester Crosslinker (if not already activated):

    • This step assumes the use of a heterobifunctional crosslinker to introduce an NHS ester to the protein/antibody. The specific protocol will depend on the crosslinker used. Follow the manufacturer's instructions for protein activation.

    • After activation, remove excess, unreacted crosslinker using a desalting column or dialysis against the Reaction Buffer.

  • Conjugation Reaction:

    • In a reaction tube, combine the NHS-ester activated protein/antibody with the (S,R,S)-AHPC-C2-NH2 solution.

    • The molar ratio of (S,R,S)-AHPC-C2-NH2 to the protein/antibody should be optimized, but a starting point of 10-20 fold molar excess of the AHPC compound is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature may need to be determined empirically.[15]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from unreacted (S,R,S)-AHPC-C2-NH2 and other reaction components.[13]

    • Size-exclusion chromatography (SEC) is a common method for separating the larger protein conjugate from smaller, unreacted molecules.

    • If the protein has an affinity tag, affinity chromatography can be used.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[13]

    • LC-MS: To determine the molecular weight of the conjugate and confirm the addition of the (S,R,S)-AHPC-C2-NH2 moiety.

    • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated protein.

    • Functional Assays: To ensure that the biological activity of the protein/antibody and the VHL-binding capability of the AHPC moiety are retained after conjugation.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS-Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for reaction between primary amines and NHS esters.[6][7]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis of the NHS ester.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Optimization may be required.
Molar Excess of (S,R,S)-AHPC-C2-NH2 10 - 50 foldA starting point for optimization; depends on the number of reactive sites.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.

Table 2: Troubleshooting Common Conjugation Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Suboptimal pH- Hydrolysis of NHS ester- Inactive reagents- Verify the pH of the reaction buffer.- Prepare fresh NHS-ester activated protein.- Use fresh (S,R,S)-AHPC-C2-NH2 solution.
Protein Aggregation - High degree of conjugation- Inappropriate buffer conditions- Reduce the molar excess of the AHPC compound.- Optimize buffer components (e.g., add stabilizers).
Loss of Protein Activity - Conjugation at a critical functional site- Denaturation during reaction- Consider site-specific conjugation methods.- Perform the reaction at a lower temperature.

Conclusion

The conjugation of this compound to proteins and antibodies is a critical step in the development of novel PROTAC and DAC therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform these conjugations. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for ensuring the desired biological activity and therapeutic efficacy.

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC-C2-NH2 in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-C2-NH2 is a key building block in the design of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. It is a pre-synthesized conjugate incorporating the high-affinity VHL ligand, (S,R,S)-AHPC (also known as VH032), and a 2-carbon (C2) linker with a terminal amine group, streamlining the synthesis of potent protein degraders.[1][2][3]

This document provides detailed application notes and protocols for the effective use of (S,R,S)-AHPC-C2-NH2 in the design and evaluation of novel PROTACs.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs synthesized using (S,R,S)-AHPC-C2-NH2 function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-C2-NH2 based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds PolyUb_POI Polyubiquitinated POI VHL->PolyUb_POI Ubiquitinates POI Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->VHL provides Ub Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PolyUb_POI->Proteasome targeted for degradation

Caption: VHL-recruiting PROTAC signaling pathway.

Data Presentation: Performance of a Representative PROTAC

The following tables summarize hypothetical yet representative quantitative data for a PROTAC, herein named "PROTAC-X," synthesized using (S,R,S)-AHPC-C2-NH2 and a hypothetical POI ligand. This data is illustrative of typical results obtained during the characterization of a VHL-based degrader.

Table 1: In Vitro Degradation of POI by PROTAC-X

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
HEK2932450>95
HeLa2475>90
MCF724120>85

Table 2: Binding Affinities of PROTAC-X

Binding PartnerAssayBinding Affinity (Kd, nM)
Protein of Interest (POI)SPR25
VHL E3 LigaseFP150
Ternary Complex (POI-PROTAC-X-VHL)ITC15

Experimental Protocols

PROTAC Synthesis using (S,R,S)-AHPC-C2-NH2

This protocol describes the synthesis of a PROTAC via amide bond formation between the amine group of (S,R,S)-AHPC-C2-NH2 and a carboxylic acid on the POI ligand.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Dissolve Dissolve POI-COOH, (S,R,S)-AHPC-C2-NH2, HATU, and DIPEA in DMF Start->Dissolve React Stir at Room Temperature (2-12 hours) Dissolve->React Purify Purify by HPLC React->Purify Characterize Characterize by LC-MS and NMR Purify->Characterize End Pure PROTAC Characterize->End

Caption: Workflow for PROTAC synthesis.

Materials:

  • (S,R,S)-AHPC-C2-NH2

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Protocol:

  • In a dry reaction vial, dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

  • Add (S,R,S)-AHPC-C2-NH2 (1.2 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and filter.

  • Purify the crude product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cells expressing the POI

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and loading control overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a method to measure the binding affinity and kinetics of the ternary complex.

SPR_Workflow cluster_workflow SPR Workflow for Ternary Complex Analysis Start Start Immobilize Immobilize Avi-tagged VHL on a streptavidin sensor chip Start->Immobilize Inject_PROTAC Inject PROTAC at varying concentrations Immobilize->Inject_PROTAC Inject_POI Inject POI at a fixed concentration Inject_PROTAC->Inject_POI Measure Measure Association and Dissociation Inject_POI->Measure Analyze Analyze data to determine Kd, kon, and koff Measure->Analyze End Binding Kinetics Analyze->End

Caption: SPR experimental workflow.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated VHL E3 ligase complex

  • Purified POI

  • Synthesized PROTAC

  • SPR running buffer

Protocol:

  • Immobilization:

    • Immobilize the biotinylated VHL complex onto the streptavidin sensor chip to a target response level.

  • Binary Interaction (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binary binding affinity.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the VHL-immobilized surface.

    • Measure the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

Conclusion

(S,R,S)-AHPC-C2-NH2 is a valuable and convenient chemical tool for the development of VHL-recruiting PROTACs. Its pre-synthesized nature simplifies the synthetic process, allowing researchers to focus on the design and evaluation of the final degrader molecule. By following the protocols outlined in this document, researchers can effectively synthesize and characterize novel PROTACs, accelerating the discovery of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for (S,R,S)-AHPC-C2-NH2 Linker Chemistry in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of E3 ligase ligand and the connecting linker are critical determinants of PROTAC efficacy.

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-C2-NH2 , a pre-synthesized building block for PROTAC development. This reagent incorporates the potent (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a two-carbon (C2) alkyl linker with a terminal primary amine (-NH2).[1] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting your protein of interest, facilitating the rapid synthesis of VHL-recruiting PROTACs.

(S,R,S)-AHPC-C2-NH2: Chemical Structure and Properties

  • Structure: (S,R,S)-AHPC-C2-NH2 consists of the VH032-based VHL ligand attached to a 2-carbon aliphatic chain terminating in a primary amine.

  • Synonyms: VH032-C2-Amine

  • Functionality: The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase. The terminal amine is a nucleophile that can be readily coupled to a protein of interest (POI) ligand, typically one possessing a carboxylic acid or an activated ester, to form a stable amide bond.

Data Presentation: Degradation Potency of VHL-Recruiting PROTACs

Note: The following data is for the PROTAC molecule MZ1 , which utilizes a VH032 VHL ligand connected via a PEG-based linker to a BET bromodomain inhibitor.[2] It is provided here as an illustrative example. Researchers should generate their own dose-response curves to determine the DC50 and Dmax for their specific PROTAC construct.

PROTAC NameTarget ProteinCell LineDC50Dmax (%)Linker Type
MZ1BRD4HeLa< 100 nM> 90%PEG-based
MZ1BRD2HeLa~25 nM> 90%PEG-based
MZ1BRD3HeLa~920 nM> 90%PEG-based

Table 1: Representative Degradation Data for a VHL-Recruiting PROTAC. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of a PROTAC synthesized using (S,R,S)-AHPC-C2-NH2 and a typical experimental workflow for its development and characterization.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C2-Ligand PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Released Proteasome->VHL Released Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with -COOH) Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling AHPC_Linker (S,R,S)-AHPC-C2-NH2 AHPC_Linker->Coupling Purification Purification & Characterization (HPLC, LC-MS, NMR) Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Cell_Treatment Treat Cells with PROTAC Final_PROTAC->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Degradation_Assay Protein Degradation Assay (e.g., Western Blot, HiBiT) Lysis->Degradation_Assay Dose_Response Dose-Response Curve (Calculate DC50 & Dmax) Degradation_Assay->Dose_Response

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating (S,R,S)-AHPC-C2-NH2 to a POI ligand that contains a carboxylic acid functional group.

Materials:

  • Protein of Interest (POI) ligand with a terminal carboxylic acid.

  • (S,R,S)-AHPC-C2-NH2

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Reaction vials and magnetic stir bars.

  • Analytical and preparative HPLC system.

  • LC-MS and NMR for characterization.

Procedure:

  • Preparation of Reactants:

    • Dissolve the POI ligand (1 equivalent) in a minimal amount of anhydrous DMF or DMSO in a clean, dry reaction vial.

    • In a separate vial, dissolve (S,R,S)-AHPC-C2-NH2 (1.1 equivalents) in anhydrous DMF or DMSO.

  • Coupling Reaction:

    • To the solution of the POI ligand, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the solution of (S,R,S)-AHPC-C2-NH2 dropwise to the activated POI ligand solution while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to check for the formation of the desired product mass.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a small amount of water.

    • Acidify the reaction mixture with a dilute acid (e.g., 0.1 N HCl) and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using preparative HPLC with a suitable gradient of acetonitrile (B52724) and water (often with 0.1% formic acid or TFA).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol provides a standard method to quantify the degradation of the target protein in cells treated with the newly synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest.

  • Complete cell culture medium.

  • Synthesized PROTAC.

  • DMSO (for stock solution).

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test is from 1 nM to 10 µM. Also include a DMSO vehicle control.

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, incubation times, and antibody concentrations may be necessary for specific proteins of interest and cell lines.

References

Synthesizing a Novel PROTAC with (S,R,S)-AHPC-C2-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.

This document provides detailed application notes and protocols for the synthesis of a novel PROTAC utilizing the VHL ligand precursor, (S,R,S)-AHPC-C2-NH2. This precursor features a terminal amine group on the linker, which is ideal for conjugation to a POI ligand possessing a carboxylic acid functionality via a stable amide bond. These guidelines are intended to assist researchers in the design, synthesis, characterization, and evaluation of new VHL-based PROTACs.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC Novel PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of VHL-Based PROTACs

The efficacy of PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several published VHL-based PROTACs against various protein targets, providing a comparative perspective.

PROTAC Name/IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa29>90[3]
ARV-771BRD422Rv1<1>95[3]
PROTAC 139BRD4PC33.397[4]
PROTAC 141BRD4PC32.5894[4]
NR-11cp38αMDA-MB-23111.55Not Reported[5]
Compound 7HDAC1HCT116910Not Reported[6]
Compound 7HDAC3HCT116640Not Reported[6]
Compound 22HDAC3HCT11644077[6]

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Novel PROTAC via Amide Coupling

This protocol outlines the general procedure for the amide coupling of a carboxylic acid-containing POI ligand to (S,R,S)-AHPC-C2-NH2 using HATU as the coupling agent.

Materials:

  • Protein of Interest (POI) ligand with a carboxylic acid functional group

  • (S,R,S)-AHPC-C2-NH2

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for flash chromatography

  • Solvents for flash chromatography (e.g., DCM/Methanol (B129727) gradient)

  • Solvents for HPLC purification (e.g., Acetonitrile/Water with 0.1% TFA)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand-carboxylic acid (1.0 equivalent) and (S,R,S)-AHPC-C2-NH2 (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in DCM). For higher purity, further purification can be performed by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of the Novel PROTAC

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected structure, showing characteristic peaks for both the POI ligand and the (S,R,S)-AHPC-C2-NH2 moiety, as well as the newly formed amide bond.

2. Mass Spectrometry (MS):

  • Prepare a dilute solution of the PROTAC in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass of the molecule and confirm its elemental composition.

Protocol 3: Determination of PROTAC-Induced Protein Degradation (Western Blot)

This protocol describes how to measure the degradation of the target protein in cultured cells treated with the novel PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • Novel PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the novel PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate the cells for a desired time period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of a novel PROTAC.

PROTAC_Workflow Novel PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (COOH) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Amide_Coupling VHL_Ligand (S,R,S)-AHPC-C2-NH2 VHL_Ligand->Amide_Coupling Crude_PROTAC Crude PROTAC Amide_Coupling->Crude_PROTAC Purification Purification (Flash Chromatography, HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure Novel PROTAC Purification->Pure_PROTAC NMR NMR (1H, 13C) Pure_PROTAC->NMR MS Mass Spectrometry (HRMS) Pure_PROTAC->MS Cell_Treatment Cell Treatment with PROTAC Pure_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A streamlined workflow for PROTAC development.

References

Application Notes for In Vitro Profiling of PROTACs Utilizing (S,R,S)-AHPC-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][5]

(S,R,S)-AHPC-C2-NH2 is a key building block in the synthesis of VHL-recruiting PROTACs. It incorporates the (S,R,S)-AHPC (also known as VH032) ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and includes a short linker with an amine group for conjugation to a POI ligand.[3][6][7] Rigorous in vitro characterization is essential to optimize the efficacy of any PROTAC developed using this ligand. This document provides detailed protocols for key in vitro assays to assess the critical steps in the PROTAC mechanism of action: ternary complex formation, target ubiquitination, and target degradation.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-based) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex POI Target Protein (POI) POI->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Recycle Recycled PROTAC & VHL TernaryComplex->Recycle Dissociates Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades Ternary_Complex_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis P1 Purify Recombinant POI and VHL Complex (e.g., VCB) R1 Incubate PROTAC with POI and VHL Complex at varying concentrations P1->R1 P2 Synthesize PROTAC (using (S,R,S)-AHPC-C2-NH2) P2->R1 P3 Prepare Assay Buffer and Reagents P3->R1 R2 Allow reaction to reach equilibrium R1->R2 D1 Measure Signal (e.g., Fluorescence, Luminescence, SPR Signal) R2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate Affinity (KD) and Cooperativity (α) D2->D3 Ubiquitination_Workflow cluster_0 Reaction Setup cluster_1 Ubiquitination Reaction cluster_2 Detection & Analysis S1 Combine in Reaction Buffer: - E1 Activating Enzyme - E2 Conjugating Enzyme (e.g., UbcH5b) - VCB E3 Ligase Complex - Target Protein (POI) S2 Add Ubiquitin, ATP, and PROTAC (or DMSO) S1->S2 R1 Incubate at 37°C for 30-90 minutes S2->R1 R2 Stop reaction by adding SDS sample buffer R1->R2 D1 Run SDS-PAGE and Western Blot R2->D1 D2 Probe with anti-POI and anti-Ubiquitin antibodies D1->D2 D3 Analyze for high molecular weight ubiquitin ladder D2->D3 Degradation_Workflow cluster_0 Assay Preparation cluster_1 Degradation Reaction cluster_2 Analysis P1 Prepare Cell Lysate (e.g., from HEK293T cells) P2 Add ATP-regenerating system P1->P2 P3 Spike in recombinant POI (optional, if endogenous is low) P2->P3 R1 Add PROTAC at various concentrations P3->R1 R2 Include controls: - Vehicle (DMSO) - Proteasome Inhibitor (e.g., MG132) R1->R2 R3 Incubate at 37°C for 1-4 hours R2->R3 D1 Take time-point samples and stop with sample buffer R3->D1 D2 Analyze POI levels by Western Blot D1->D2 D3 Quantify band intensity and calculate DC50 / Dmax D2->D3

References

Application Notes and Protocols for Cell-Based Protein Degradation Experiments with AHPC Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins previously considered "undruggable".[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to degrade specific proteins of interest (POIs).[2][3]

This document focuses on a key class of PROTACs that utilize (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] These AHPC-based PROTACs act as a molecular bridge, bringing the target protein and the VHL E3 ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][5]

These application notes provide a comprehensive guide to performing cell-based protein degradation experiments using AHPC compounds, including detailed protocols, data analysis, and visualization of the underlying biological pathways.

Mechanism of Action of AHPC-Based PROTACs

AHPC-based PROTACs operate through a catalytic mechanism, where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[6] The process begins with the formation of a ternary complex between the PROTAC, the target protein, and the VHL E3 ligase.[1] The efficiency of ternary complex formation is a critical determinant of the PROTAC's degradation efficacy.[2]

dot

AHPC_PROTAC_Mechanism cluster_cell Cell PROTAC AHPC-Based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action of an AHPC-Based PROTAC.

Experimental Protocols

A systematic evaluation of a novel AHPC-based PROTAC involves a series of experiments to confirm its mechanism of action and quantify its degradation efficiency.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with AHPC compounds to induce protein degradation.

  • Materials:

    • Cell line expressing the protein of interest and VHL E3 ligase.[7]

    • Appropriate cell culture medium and supplements.

    • AHPC-based PROTAC stock solution (typically in DMSO).

    • Vehicle control (DMSO).

    • Cell culture plates (e.g., 6-well or 96-well).

  • Procedure:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of the AHPC-based PROTAC in cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all treatments.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

    • Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours). The optimal incubation time can vary depending on the target protein's turnover rate.

    • After incubation, harvest the cells for downstream analysis.

Assessment of Protein Degradation by Western Blotting

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[4]

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody specific to the target protein.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin, or vinculin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Acquire the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

dot

Western_Blot_Workflow start Start: Treated Cells cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection loading_control Re-probe with Loading Control Antibody detection->loading_control analysis Data Analysis (Quantification, DC50, Dmax) loading_control->analysis end End: Degradation Results analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

In-Cell Western™ Assay

The In-Cell Western™ Assay is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.

  • Materials:

    • 96-well or 384-well clear-bottom black plates.

    • Fixing solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Primary antibodies (target protein and a normalization control like tubulin).

    • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

    • Fluorescence imaging system (e.g., LI-COR® Odyssey®).

  • Procedure:

    • Seed cells in microplates and treat with AHPC compounds as described in Protocol 1.

    • Fix the cells with the fixing solution.

    • Permeabilize the cells with permeabilization buffer.

    • Block the wells with blocking buffer.

    • Incubate with a cocktail of primary antibodies for the target protein and a normalization control.

    • Wash the wells and incubate with a cocktail of fluorescently labeled secondary antibodies.

    • Wash the wells and acquire the fluorescent signals using an imaging system.

  • Data Analysis:

    • Quantify the integrated intensity of the fluorescent signal for the target protein and the normalization control in each well.

    • Normalize the target protein signal to the normalization control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine DC50 and Dmax values.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Key parameters to include are DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation level).[2]

Table 1: Representative Degradation Data for an AHPC-Based PROTAC Targeting Protein X

Compound Concentration (nM)Treatment Duration (h)% Protein Degradation (Mean ± SD)
0.12415.2 ± 3.1
12448.9 ± 5.6
102485.7 ± 4.2
1002492.1 ± 2.8
10002490.5 ± 3.5

DC50: 1.2 nM Dmax: 92%

Table 2: Comparison of Degradation Efficacy for Different AHPC-Based PROTACs

PROTAC IDTarget ProteinDC50 (nM)Dmax (%)
PROTAC-AProtein X1.292
PROTAC-BProtein X5.885
PROTAC-CProtein Y10.578

Signaling Pathway Visualization

Understanding the broader cellular context in which the target protein functions is crucial. The following diagram illustrates a hypothetical signaling pathway disrupted by an AHPC-based PROTAC.

dot

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway Upstream_Signal Upstream Signal Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Target_Protein Target Protein (e.g., BRD4) Kinase_A->Target_Protein Activates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Co-activates Gene_Expression Oncogenic Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC AHPC-Based PROTAC PROTAC->Target_Protein Induces Degradation Degradation Degradation

Caption: Disruption of an oncogenic signaling pathway by an AHPC-based PROTAC.

Conclusion

AHPC-based PROTACs are powerful tools for inducing the degradation of specific proteins. The protocols and guidelines presented here provide a framework for the systematic evaluation of these compounds in cell-based assays. Rigorous experimental design and data analysis are essential for accurately determining the potency and efficacy of novel protein degraders, ultimately advancing their development as potential therapeutics.

References

Application Notes and Protocols for (S,R,S)-AHPC-C2-NH2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025) is a synthetic molecule that incorporates a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, based on the VH032 scaffold, connected to a short alkyl linker with a terminal amine.[1][2] This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3] (S,R,S)-AHPC-C2-NH2 dihydrochloride provides the VHL-binding moiety and a reactive handle for conjugation to a ligand targeting a protein of interest.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₅H₃₇Cl₂N₅O₄S[2]
Molecular Weight574.56 g/mol [2]
AppearanceSolid-
Purity≥95% by HPLC[2]
CAS Number2341796-73-2[2]
Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo experiments.

SolventConcentrationComments
DMSO≥ 10 mg/mL-

Note: The solubility in aqueous buffers is expected to be limited. For in vivo studies, specific formulations are required.

In Vivo Formulation Solubility

For animal studies, this compound can be formulated to achieve a clear solution. A common formulation strategy involves a multi-component solvent system.

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

General Protocol for In Vivo Formulation

Objective: To prepare a solution of this compound suitable for administration in animal models. The following protocol is a general guideline and may need optimization depending on the specific experimental requirements.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Protocol (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

  • Calculate the required volumes of each component based on the final desired concentration and total volume.

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • Add the calculated volume of PEG300 to the tube. Vortex until the solution is homogeneous.

  • Add the calculated volume of Tween-80. Vortex thoroughly to ensure proper mixing.

  • Finally, add the sterile saline to reach the final volume. Vortex again to obtain a clear, homogeneous solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be applied.

  • The formulation should be prepared fresh before each use.

Synthesis of this compound

The synthesis generally proceeds through the coupling of key intermediates: a protected hydroxyproline (B1673980) derivative, a substituted thiazole-containing benzylamine (B48309), and a protected amino acid. The terminal amine of the VHL ligand is then coupled to a linker, in this case, a C2-amine linker, which is typically protected and then deprotected in the final step. The final product is then converted to its dihydrochloride salt.

A feasible, chromatography-free, multi-gram scale synthesis of the core intermediate, VH032 amine, has been reported.[4] This process involves several steps, including the synthesis of a key benzylamine intermediate and its subsequent coupling with protected proline and leucine (B10760876) derivatives. The final step of the core synthesis is a deprotection to yield the free amine of the VHL ligand. This amine can then be acylated with a protected aminopropanoic acid derivative, followed by deprotection to yield (S,R,S)-AHPC-C2-NH2, which is then treated with HCl to form the dihydrochloride salt.

Signaling Pathway and Mechanism of Action

This compound functions as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a PROTAC utilizing this VHL ligand is depicted below.

PROTAC_Mechanism PROTAC (S,R,S)-AHPC-C2-NH2 -based PROTAC VHL VHL E3 Ligase Complex PROTAC->VHL Binds Target Target Protein (Protein of Interest) PROTAC->Target Binds Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Recycle PROTAC Recycled PROTAC->Recycle VHL->Ternary Target->Ternary Ternary->PROTAC Release Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C2-NH2.

The PROTAC, containing the (S,R,S)-AHPC-C2-NH2 moiety, simultaneously binds to the VHL E3 ligase complex and the target protein, forming a ternary complex.[6] This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme (not shown) to lysine (B10760008) residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing this compound to generate and test a novel PROTAC.

Experimental_Workflow start Start: Design PROTAC synthesis Synthesize Target Ligand with Linker Attachment Point start->synthesis conjugation Conjugate Target Ligand to (S,R,S)-AHPC-C2-NH2 synthesis->conjugation purification Purify and Characterize Novel PROTAC conjugation->purification invitro_binding In Vitro Binding Assays (e.g., SPR, ITC) purification->invitro_binding ternary_complex Ternary Complex Formation Assays invitro_binding->ternary_complex cell_based Cell-Based Assays ternary_complex->cell_based degradation Target Protein Degradation (Western Blot, MS) cell_based->degradation phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) degradation->phenotypic invivo In Vivo Studies (PK/PD, Efficacy) phenotypic->invivo end End: Candidate Selection invivo->end

Figure 2: A typical experimental workflow for PROTAC development.

This workflow begins with the synthesis of a ligand for the protein of interest, which is then conjugated to (S,R,S)-AHPC-C2-NH2. The resulting PROTAC is purified and characterized before undergoing a series of in vitro and cell-based assays to confirm its binding, ability to form a ternary complex, and efficacy in degrading the target protein. Promising candidates can then be advanced to in vivo studies.

References

Application Note: Quantifying PROTAC-Mediated Protein Degradation Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the protein of interest (POI).[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]

Western blotting is a fundamental and widely adopted technique for quantifying the degradation of a target protein induced by a PROTAC.[1] This method allows for the sensitive and specific measurement of protein levels, enabling the determination of key efficacy parameters such as DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][5] This application note provides a detailed protocol for performing Western blot analysis to assess PROTAC efficacy.

Signaling Pathway of PROTAC Action

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its subsequent recognition and degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 POI Target Protein (POI) POI->PROTAC_POI E3 E3 Ubiquitin Ligase E3->PROTAC_E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC_POI->Ternary PROTAC_E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

This protocol details the steps for treating a human cancer cell line (e.g., HeLa) with a PROTAC targeting a specific protein (e.g., BRD4) and subsequently analyzing the protein levels by Western blot.

Materials and Reagents

  • Cell Line: Human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[4]

  • PROTAC Compound: Stock solution in DMSO (e.g., PROTAC BRD4 Degrader-1).[4]

  • Control Compounds: DMSO (vehicle control), and a non-degrading inhibitor for the target protein (e.g., JQ1 for BRD4) as a negative control.[4]

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[1][4]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][4]

  • Protein Assay Kit: BCA or Bradford assay.[1][4]

  • Sample Buffer: 4X Laemmli sample buffer.

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[1]

  • Running Buffer: Tris-Glycine-SDS buffer.[4]

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.[4]

  • Membranes: PVDF or nitrocellulose membranes.[1][4]

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1][4]

  • Primary Antibodies: Rabbit anti-Target Protein (e.g., anti-BRD4), and a loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin).[1][4]

  • Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.[4]

  • Chemiluminescent Substrate: ECL substrate.[4]

  • Imaging System: Chemiluminescence imager.[1][4]

Experimental Workflow

The overall workflow for assessing PROTAC-induced protein degradation via Western blot involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, immunoblotting, and data analysis.

Western_Blot_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. Sample Preparation & SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Blocking, Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry, Normalization) H->I J 10. DC50 & Dmax Determination I->J

Caption: Western blot experimental workflow.

Step-by-Step Methodology

1. Cell Culture and PROTAC Treatment

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[4] Allow cells to adhere overnight.[1][4]

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range for determining DC50 is 0, 10, 50, 100, 500 nM, and 1 µM.[4]

  • Include a vehicle-only control (e.g., 0.1% DMSO).[1][6]

  • Aspirate the old medium and add the medium containing the different concentrations of the PROTAC.

  • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][4]

2. Cell Lysis and Protein Quantification

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][4]

  • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][4]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1][4]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][4]

3. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[4]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[4]

4. Protein Transfer and Immunoblotting

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][4]

  • Wash the membrane three times with TBST for 10 minutes each.[4]

5. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]

  • Capture the chemiluminescent signal using an imaging system.[1][4]

  • Quantify the intensity of the bands using densitometry software.[1]

  • Normalize the level of the target protein to the corresponding loading control.[1]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]

Data Presentation

The quantitative data derived from the Western blot analysis should be summarized in a clear and structured table for easy comparison of PROTAC efficacy across different cell lines or conditions.

Cell LinePROTAC CompoundTreatment Time (hours)DC50 (nM)Dmax (%)
HeLaPROTAC-X2425>90
THP-1PROTAC-X2450>85
MDA-MB-231PROTAC-X24100>80
HeLaPROTAC-Y2415070

Troubleshooting

Common issues encountered during Western blotting for PROTAC analysis and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low abundance of the target protein. - Inefficient antibody binding. - Insufficient protein loading.- Increase the amount of protein loaded per well.[7] - Optimize primary antibody concentration and incubation time.[8] - Ensure proper storage and handling of antibodies.[8]
High Background - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing.- Increase blocking time or change blocking agent (e.g., from milk to BSA).[8] - Titrate primary and secondary antibody concentrations. - Increase the number and duration of wash steps.[9]
Non-specific Bands - Primary antibody is not specific enough. - Protein degradation during sample preparation. - Too much protein loaded.- Use a more specific primary antibody. - Always use fresh protease inhibitors in the lysis buffer.[7] - Reduce the amount of protein loaded on the gel.[8]
"Hook Effect" - At high concentrations, PROTACs can form non-productive binary complexes.- This is a characteristic of PROTACs and confirms the mechanism of action. Ensure a wide range of concentrations is tested to observe the full dose-response curve.[10]

Conclusion

Western blotting is an indispensable tool for the characterization of PROTAC molecules. It provides a reliable and quantitative method to determine the potency and efficacy of a PROTAC by measuring the degradation of the target protein. By following a well-defined protocol and carefully analyzing the data, researchers can obtain robust and reproducible results to guide the development of novel protein degraders for therapeutic applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The efficacy of a PROTAC is contingent upon the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool for characterizing the formation and dynamics of these critical ternary complexes. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of PROTAC ternary complex formation, catering to researchers, scientists, and drug development professionals.

Core Concepts and Signaling Pathway

A PROTAC is a heterobifunctional molecule with two key binding moieties connected by a chemical linker. One end binds to the POI, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The formation of the POI-PROTAC-E3 ligase ternary complex is the linchpin of this process.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated degradation pathway.

Mass Spectrometry Techniques for Ternary Complex Analysis

Several MS-based techniques can be employed to study PROTAC ternary complexes, each providing unique insights into the system.

1. Native Mass Spectrometry (Native MS)

Native MS allows for the study of intact non-covalent protein complexes in the gas phase, providing information on stoichiometry, stability, and relative abundance of the ternary complex and its sub-complexes.

Native_MS_Workflow cluster_1 Native MS Experimental Workflow Sample_Prep Sample Preparation (Protein, PROTAC Incubation) Buffer_Ex Buffer Exchange (Ammonium Acetate) Sample_Prep->Buffer_Ex nESI Nano-Electrospray Ionization (nESI) Buffer_Ex->nESI MS_Analysis Mass Spectrometry Analysis nESI->MS_Analysis Data_Analysis Data Analysis (Deconvolution, Quantification) MS_Analysis->Data_Analysis Results Results (Stoichiometry, Stability, Hook Effect) Data_Analysis->Results

Workflow for native MS analysis.

Protocol for Native MS Analysis:

  • Sample Preparation:

    • Reconstitute purified target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB - Von Hippel-Lindau, Elongin B, and Elongin C) to a final concentration of 5-20 µM.

    • Prepare a stock solution of the PROTAC (e.g., MZ1, AT1) in a compatible solvent like DMSO, and then dilute it to the desired concentrations.

    • Incubate the POI, E3 ligase, and PROTAC at desired molar ratios (e.g., 1:1:1, 1:1:2, etc.) at room temperature for a defined period (e.g., 30 minutes to 2 hours) to allow complex formation.

  • Buffer Exchange:

    • Exchange the protein-PROTAC mixture into a volatile buffer suitable for native MS, such as 100-200 mM ammonium (B1175870) acetate, pH 6.8-7.5.

    • Use micro bio-spin chromatography columns or other suitable buffer exchange methods.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source. This gentle ionization technique helps preserve non-covalent interactions.

    • Acquire data on a mass spectrometer capable of high mass analysis, such as a Q-TOF or Orbitrap instrument, tuned for transmission of high mass-to-charge (m/z) ions.

    • Key instrument parameters to optimize include capillary voltage, cone voltage (or equivalent), and collision energy to ensure gentle desolvation and transmission of intact complexes without inducing dissociation.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the different species present (apo-proteins, binary complexes, and the ternary complex).

    • Calculate the relative abundance of each species by integrating the peak areas of their respective charge state envelopes.

    • Plot the relative abundance of the ternary complex as a function of PROTAC concentration to observe binding saturation and potential "hook effect" (a decrease in ternary complex formation at high PROTAC concentrations due to the formation of binary complexes).[1]

Quantitative Data Summary (Native MS):

PROTACTarget ProteinE3 LigasePROTAC Conc. (µM)Relative Ternary Complex Intensity (%)Reference
MZ1BRD4(BD2)VCB10~81[1]
AT1BRD4(BD2)VCB10~65[1]
GNE-987BRD4(BD1)VCB7.8~35
GNE-987BRD4(BD2)VCB31.25~40

2. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides structural information by measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens. Changes in exchange rates upon complex formation can identify protein-protein and protein-ligand interfaces.

HDX_MS_Workflow cluster_2 HDX-MS Experimental Workflow Labeling Deuterium Labeling (Protein +/- PROTAC in D2O) Quenching Quenching (Low pH and Temperature) Labeling->Quenching Digestion Proteolytic Digestion (e.g., Pepsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Deuterium Uptake Plots) LC_MS->Data_Analysis Results Results (Interface Mapping, Conformational Changes) Data_Analysis->Results

Workflow for HDX-MS analysis.

Protocol for HDX-MS Analysis:

  • Sample Preparation and Deuterium Labeling:

    • Prepare separate solutions of the POI, the E3 ligase, and the POI-E3-PROTAC ternary complex.

    • Initiate the exchange reaction by diluting each sample into a D₂O-based buffer at various time points (e.g., 10s, 1min, 10min, 1hr).

  • Quenching and Digestion:

    • Quench the exchange reaction by adding a low pH and low-temperature quench buffer (e.g., phosphate-based buffer with TCEP, pH 2.5, on ice).

    • Inject the quenched sample into an online digestion system containing an immobilized protease column (e.g., pepsin) for rapid digestion into peptides.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a C18 column at low temperature to minimize deuterium back-exchange.

    • Analyze the peptides using a high-resolution mass spectrometer to accurately measure the mass increase due to deuterium incorporation.

  • Data Analysis:

    • Identify the peptides and determine the centroid mass for each peptide at each time point.

    • Calculate the level of deuterium uptake for each peptide in the different states (apo, binary, ternary).

    • Generate deuterium uptake plots and differential plots to identify regions with altered solvent accessibility upon complex formation, thus mapping the interaction interfaces.

Quantitative Data Summary (HDX-MS):

PROTACSystemProtected RegionsInterpretationReference
CFT-1297BRD4(BD1)-CRBNSpecific peptides in both BRD4 and CRBNReveals the protein-protein interface of the ternary complex.
dBET6BRD4(BD1)-CRBNNo significant additional protection in ternary complexSuggests a different, more dynamic ternary complex conformation.

3. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the interacting partners of a bait protein in a complex cellular environment. In the context of PROTACs, this can be used to confirm the interaction between the POI and the E3 ligase in a cellular context and to identify other potential off-target interactions.

AP_MS_Workflow cluster_3 AP-MS Experimental Workflow Cell_Lysis Cell Lysis (PROTAC-treated cells) Affinity_Purification Affinity Purification (e.g., using anti-tag antibody) Cell_Lysis->Affinity_Purification Elution Elution of Protein Complexes Affinity_Purification->Elution Digestion In-solution or In-gel Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Results Results (Interactome Profiling) Data_Analysis->Results

Workflow for AP-MS analysis.

Protocol for AP-MS Analysis:

  • Cell Culture and Treatment:

    • Culture cells expressing a tagged version of the POI or E3 ligase.

    • Treat the cells with the PROTAC of interest or a vehicle control for a specified time.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells under conditions that preserve protein-protein interactions.

    • Incubate the cell lysate with beads conjugated to an antibody that recognizes the tag on the bait protein.

    • Wash the beads to remove non-specific binders.

  • Elution and Sample Preparation for MS:

    • Elute the protein complexes from the beads.

    • Perform in-solution or in-gel digestion of the eluted proteins with a protease like trypsin.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Use database search algorithms to identify the proteins in the sample.

    • Employ quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) to compare the abundance of proteins co-purified with the bait in the PROTAC-treated versus control samples. This allows for the identification of specific interactors.

Quantitative Data Summary (AP-MS):

Bait ProteinPROTAC TreatmentCo-purified ProteinFold Change (PROTAC/Control)Interpretation
Tagged-BRD4MZ1VHL> 10Confirms PROTAC-induced interaction in cells.
Tagged-VHLMZ1BRD4> 10Reciprocal confirmation of interaction.
Tagged-BRD4MZ1BRD2, BRD3> 5Shows potential for pan-BET family recruitment.

Conclusion

Mass spectrometry offers a powerful suite of tools for the detailed characterization of PROTAC ternary complexes. Native MS provides a direct and high-throughput method for assessing complex formation and stability. HDX-MS offers valuable structural insights into the protein-protein interfaces within the complex. AP-MS is crucial for confirming interactions within a cellular context and for broader interactome profiling. By employing these complementary MS-based approaches, researchers can gain a comprehensive understanding of PROTAC mechanism of action, enabling the rational design and optimization of this promising new class of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC-C2-NH2 Dihydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies involving this VHL ligand-linker conjugate. Here you will find troubleshooting guidance and frequently asked questions to enhance your conjugation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of (S,R,S)-AHPC-C2-NH2 dihydrochloride, which possesses a primary amine for coupling. The primary method of conjugation discussed is through amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The primary amine of (S,R,S)-AHPC-C2-NH2 is not sufficiently deprotonated and nucleophilic.[1][2]Adjust the reaction buffer to a pH range of 8.0-8.5.[2][3][4] This ensures a balance between amine reactivity and NHS ester stability.[1]
Hydrolysis of NHS Ester: The reactive NHS ester is prematurely hydrolyzing in the aqueous buffer.[1][5]Prepare the NHS ester solution immediately before use. Minimize the reaction time in aqueous buffer at higher pH. The half-life of NHS esters decreases significantly as pH increases.[5]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with (S,R,S)-AHPC-C2-NH2 for the NHS ester.[3][5][6][7]Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[2][3][5][6]
Inactive Reagents: The (S,R,S)-AHPC-C2-NH2 or the NHS ester has degraded due to improper storage or handling.Ensure reagents are stored according to the manufacturer's instructions, typically at low temperatures and protected from moisture.[3][6] Allow reagents to equilibrate to room temperature before opening to prevent condensation.
Insufficient Molar Excess of Reactants: The concentration of one or both reactants is too low for efficient conjugation.Optimize the molar ratio of the NHS ester to (S,R,S)-AHPC-C2-NH2. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[1]
Protein/Antibody Aggregation or Precipitation High Degree of Labeling (DOL): Excessive conjugation can alter the protein's physicochemical properties, leading to aggregation.Reduce the molar excess of the NHS ester in the reaction. Optimize the reaction time to control the extent of conjugation.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein.[8]Screen different buffer compositions and pH values to find conditions that maintain protein stability.[9][10]
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[8]Perform the conjugation at a lower protein concentration, if feasible for the application. A minimum concentration of 2.0 mg/mL is often recommended.[3]
Inconsistent Conjugation Results Variability in Reaction Conditions: Minor differences in pH, temperature, or reaction time between experiments can lead to inconsistent outcomes.[]Standardize all reaction parameters. Precisely control pH, temperature, and incubation times. Prepare fresh reagents for each experiment.
Impure Starting Materials: Contaminants in the protein or (S,R,S)-AHPC-C2-NH2 can interfere with the reaction.[12]Use highly purified protein and (S,R,S)-AHPC-C2-NH2. Consider purification of the starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reactive handle for conjugation?

This compound is a chemical compound that includes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal primary amine (-NH2) group.[13][14][15] This primary amine serves as the reactive handle for covalent conjugation to other molecules, typically through amine-reactive chemistries like NHS esters.

Q2: What is the optimal pH for conjugating (S,R,S)-AHPC-C2-NH2 using an NHS ester?

The optimal pH for NHS ester coupling to a primary amine is typically in the range of 8.0 to 8.5.[1][2][4] In this pH range, the primary amine is sufficiently deprotonated to be nucleophilic and react with the NHS ester, while the rate of NHS ester hydrolysis is still manageable.[1]

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with (S,R,S)-AHPC-C2-NH2 for the NHS ester.[3][6][7] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][2]

  • 0.1 M Sodium Phosphate Buffer, pH 8.3-8.5[1][2]

  • 50 mM Sodium Borate, pH 8.5[3]

  • HEPES buffer[5]

Q4: How can I quench the conjugation reaction?

The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine to consume any unreacted NHS ester.[1] Common quenching reagents include:

  • 1 M Tris-HCl, pH 8.0 (final concentration of 50-100 mM)[1][3]

  • 1 M Glycine (final concentration of 50-100 mM)[1][3]

Q5: How do I remove unconjugated (S,R,S)-AHPC-C2-NH2 and other byproducts after the reaction?

Purification of the conjugate can be achieved through methods that separate molecules based on size.[] These include:

  • Size Exclusion Chromatography (e.g., desalting column): This is a common and effective method for removing small molecules from larger protein or antibody conjugates.[1][]

  • Dialysis: This technique can also be used to remove low-molecular-weight impurities.[]

Experimental Protocols

Protocol 1: General Procedure for Conjugating (S,R,S)-AHPC-C2-NH2 to a Protein via NHS Ester Chemistry

This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester of the molecule to be conjugated to (S,R,S)-AHPC-C2-NH2

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][6]

  • Desalting column for purification[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[1] If the protein is already in a buffer like PBS, the pH can be adjusted by adding a concentrated bicarbonate buffer solution.[3]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1][3]

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Conjugation Efficiency check_ph Is the reaction pH between 8.0 and 8.5? start->check_ph adjust_ph Adjust pH to 8.0-8.5 with amine-free buffer check_ph->adjust_ph No check_buffer Is the buffer amine-free (e.g., PBS, Borate)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Exchange buffer to an amine-free alternative check_buffer->change_buffer No check_reagents Are the NHS ester and amine fresh and stored correctly? check_buffer->check_reagents Yes change_buffer->check_reagents use_fresh_reagents Use fresh, properly stored reagents check_reagents->use_fresh_reagents No check_ratio Is the molar excess of NHS ester sufficient (e.g., 5-20x)? check_reagents->check_ratio Yes use_fresh_reagents->check_ratio optimize_ratio Optimize the molar ratio of reactants check_ratio->optimize_ratio No success Conjugation Efficiency Improved check_ratio->success Yes optimize_ratio->success

Caption: A flowchart for troubleshooting low conjugation efficiency.

Experimental Workflow for Amine-Reactive Conjugation

ExperimentalWorkflow prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 8.0-8.5) prep_nhs 2. Prepare Fresh NHS Ester Solution (in anhydrous DMSO or DMF) reaction 3. Mix Protein and NHS Ester (Optimize Molar Ratio) prep_protein->reaction prep_nhs->reaction incubation 4. Incubate (1-2h at RT or overnight at 4°C) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine) incubation->quenching purification 6. Purify Conjugate (Size Exclusion Chromatography) quenching->purification analysis 7. Characterize Conjugate (e.g., Degree of Labeling) purification->analysis

Caption: Step-by-step workflow for a typical amine-reactive conjugation experiment.

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation protac (S,R,S)-AHPC-C2-NH2 -based PROTAC ternary_complex Ternary Complex (POI-PROTAC-VHL) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex vhl VHL E3 Ligase vhl->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination recruits proteasome Proteasome ubiquitination->proteasome targets for degradation POI Degradation proteasome->degradation leads to

References

Technical Support Center: (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for a lack of target protein degradation with my (S,R,S)-AHPC-based PROTAC?

A1: A lack of degradation can stem from several factors. It is crucial to systematically validate each component of the PROTAC mechanism. Key areas to investigate include:

  • Target Engagement: The warhead of your PROTAC may not be effectively binding to the protein of interest (POI) in the cellular context.

  • E3 Ligase Recruitment: The (S,R,S)-AHPC moiety must successfully bind to the von Hippel-Lindau (VHL) E3 ligase. The specific stereochemistry of the AHPC is critical for this interaction.[1]

  • Compound Integrity: The purity and structural integrity of your synthesized PROTAC should be confirmed using methods like LC-MS and NMR.[1]

  • Experimental Conditions: The concentration range and treatment duration of the PROTAC may not be optimal. Degradation is both time and concentration-dependent.[1]

  • Cellular Context: The expression levels of the target protein and the VHL E3 ligase in your chosen cell line are critical for PROTAC efficacy.[1][2]

Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?

A2: The "hook effect" is a phenomenon where at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[3]

To confirm and troubleshoot the hook effect:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (e.g., pM to µM) to identify the optimal concentration window for degradation.[1][3]

  • Biophysical Assays: Techniques like mass photometry can be used to directly observe the formation of binary and ternary complexes at different concentrations.[3]

Q3: How do I assess the off-target effects of my (S,R,S)-AHPC-based PROTAC?

A3: A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation.[4] Key methods include:

  • Global Proteomics (Mass Spectrometry): This is a powerful, unbiased method to identify and quantify thousands of proteins in an antibody-free manner.[5] Proteins that show a significant and dose-dependent decrease in abundance in PROTAC-treated samples compared to controls are considered potential off-targets.[4]

  • Western Blotting: This is a straightforward and widely used technique to validate the degradation of specific potential off-target proteins identified from global proteomics.[2][4]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of your PROTAC with both its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1][4]

Q4: Can the linker in my (S,R,S)-AHPC-based PROTAC influence off-target effects?

A4: Yes, the linker is a critical determinant of PROTAC efficacy and selectivity. Its length, composition, and attachment points influence the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][6] An improperly designed linker can lead to steric hindrance or an unproductive orientation, potentially leading to the degradation of unintended proteins.[3] The inclusion of polyethylene (B3416737) glycol (PEG) moieties in the linker, as in (S,R,S)-AHPC-PEG8-acid, can enhance the aqueous solubility of the PROTAC molecule.[6]

Troubleshooting Guides

Guide 1: No Target Protein Degradation Observed

This guide provides a step-by-step approach to troubleshoot experiments where no degradation of the target protein is observed.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Cell-Based Assays cluster_2 Advanced Troubleshooting start No Target Degradation check_compound Confirm Compound Integrity (LC-MS, NMR) start->check_compound check_target_engagement Verify Target Engagement (Biophysical Assay) check_compound->check_target_engagement check_e3_ligase_binding Confirm VHL Binding (Biophysical Assay) check_target_engagement->check_e3_ligase_binding check_cell_permeability Assess Cell Permeability check_e3_ligase_binding->check_cell_permeability check_e3_ligase_expression Verify VHL Expression (Western Blot/qPCR) check_cell_permeability->check_e3_ligase_expression optimize_conditions Optimize Dose and Time check_e3_ligase_expression->optimize_conditions proteasome_inhibition Proteasome Inhibition Control (e.g., MG132) optimize_conditions->proteasome_inhibition redesign_protac Redesign PROTAC (Linker, Warhead) proteasome_inhibition->redesign_protac

Caption: A logical workflow for troubleshooting failed protein degradation.

Guide 2: Identifying and Validating Off-Target Effects

This guide outlines a workflow for identifying and validating potential off-target effects of your PROTAC.

Experimental Workflow for Off-Target Analysis:

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Confirmation start PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis to Identify Downregulated Proteins proteomics->data_analysis western_blot Targeted Western Blot Validation data_analysis->western_blot cetsa Cellular Thermal Shift Assay (CETSA) western_blot->cetsa dose_response Dose-Response and Time-Course Analysis cetsa->dose_response confirmation Confirmed Off-Target dose_response->confirmation G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-C2-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-C2-NH2 based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]

Q2: Why is optimizing the linker length for (S,R,S)-AHPC-C2-NH2 PROTACs important?

The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] The length and composition of the linker attached to the C2-NH2 position are crucial for establishing a productive ternary complex. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the VHL E3 ligase for efficient ubiquitination and subsequent degradation.[6][7] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long can lead to an unstable complex with reduced degradation efficiency.[6]

Q3: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[8][9] While linker design can influence the cooperativity of ternary complex formation and potentially mitigate the hook effect, the primary way to address this during experiments is to test a wide range of PROTAC concentrations to identify the optimal window for degradation.[8][10]

Q4: How does linker composition affect the cell permeability of a PROTAC?

PROTACs are often large molecules with poor cell permeability.[9][11] The linker's chemical properties, such as its hydrophilicity, hydrophobicity, and rigidity, significantly impact a PROTAC's ability to cross the cell membrane.[11] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more rigid linkers might improve cell permeability by reducing the molecule's flexibility and polar surface area.[3][4]

Troubleshooting Guides

Issue 1: My (S,R,S)-AHPC-C2-NH2 based PROTAC shows no degradation of the target protein.

  • Question: I have synthesized a PROTAC using an (S,R,S)-AHPC-C2-NH2 core, but I do not observe any degradation of my target protein. What should I check first?

  • Answer:

    • Confirm Target and E3 Ligase Engagement: First, verify that the warhead (the part of your PROTAC that binds the target protein) and the (S,R,S)-AHPC moiety are active. The stereochemistry of the AHPC is critical for VHL binding.[5] Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binary binding to both the target protein and the VHL E3 ligase complex.

    • Assess Ternary Complex Formation: Even with binary binding, the linker may not be conducive to forming a stable ternary complex. Use assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or co-immunoprecipitation to directly assess ternary complex formation.[12][13]

    • Evaluate Cell Permeability: The PROTAC may not be reaching its intracellular target. Consider performing a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA).[11]

    • Check for the Hook Effect: You might be testing at a concentration that is too high. Perform a dose-response experiment over a wide range of concentrations (e.g., picomolar to micromolar) to rule out the hook effect.[8]

    • Proteasome Inhibition Control: To confirm that any observed protein loss is due to proteasomal degradation, include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132).[5]

Issue 2: I am observing a significant "hook effect" with my PROTAC.

  • Question: My dose-response curve is bell-shaped, with decreased degradation at higher concentrations. How can I address this?

  • Answer:

    • Determine the Optimal Concentration: The peak of the bell-shaped curve represents the optimal concentration for maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[10]

    • Refine the Dose-Response Curve: Perform a more detailed dose-response experiment with more data points around the peak to accurately determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax.[10]

    • Enhance Ternary Complex Cooperativity: While this requires medicinal chemistry efforts, designing linkers that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary ones, thus reducing the hook effect.[8]

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Systematic variation of the linker length is a crucial step in optimizing PROTAC efficacy. The following table provides illustrative data from studies on VHL-recruiting PROTACs targeting various proteins, demonstrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).

Disclaimer: The following data is representative of VHL-recruiting PROTACs and is intended to illustrate the principles of linker length optimization. This data is not specific to (S,R,S)-AHPC-C2-NH2 based PROTACs targeting a particular protein.

PROTAC (Target)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 Degrader PEG1250>90[14]
PEG1625>95[14]
PEG2015080[14]
IRAK4 Degrader Alkyl10259>50[6]
Alkyl12~3000~50[6]
hRpn13 Degrader Alkyl519,00088[15]
Alkyl74,100>90[15]

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[16]

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-C2-NH2 based PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[16][17]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with an appropriate volume of lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[16]

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex using TR-FRET.[12][18]

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged E3 ligase complex (e.g., His-tagged VHL complex)

  • (S,R,S)-AHPC-C2-NH2 based PROTAC

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein and E3 ligase complex in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC dilutions.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.[12]

  • Antibody Addition:

    • Add the TR-FRET donor and acceptor-labeled antibodies to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection and Analysis:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[12][13]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 VHL E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3 Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: Mechanism of Action for (S,R,S)-AHPC-C2-NH2 PROTACs.

Troubleshooting_Workflow Start No Target Protein Degradation Observed CheckBinding Confirm Binary Binding (Target & E3 Ligase) Start->CheckBinding CheckTernary Assess Ternary Complex Formation (e.g., TR-FRET) CheckBinding->CheckTernary Binding Confirmed OptimizeLinker Optimize Linker Length/Composition CheckBinding->OptimizeLinker No Binding CheckPermeability Evaluate Cell Permeability CheckTernary->CheckPermeability Complex Forms CheckTernary->OptimizeLinker No Complex CheckHook Test Wide Concentration Range (Hook Effect) CheckPermeability->CheckHook Permeable CheckPermeability->OptimizeLinker Not Permeable CheckHook->OptimizeLinker No Degradation DegradationObserved Degradation Observed CheckHook->DegradationObserved Degradation

Caption: Troubleshooting workflow for lack of PROTAC activity.

Experimental_Workflow Start Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, TR-FRET) Start->Biophysical Cellular Cellular Degradation Assay (Western Blot) Biophysical->Cellular Ternary Complex Formation Confirmed DoseResponse Dose-Response & Time-Course Cellular->DoseResponse DataAnalysis Determine DC50 & Dmax DoseResponse->DataAnalysis SelectLead Select Lead PROTAC DataAnalysis->SelectLead

References

(S,R,S)-AHPC-C2-NH2 dihydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C2-NH2 dihydrochloride and what is its primary application?

This compound is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group.[] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1]

Q2: What is the mechanism of action for PROTACs synthesized using this compound?

PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6][7] A PROTAC synthesized from this compound will bind to both the VHL E3 ligase and a protein of interest, forming a ternary complex that facilitates this degradation process.[8][9][10]

Q3: How should I store this compound powder?

For long-term stability, the powdered form of this compound should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere.[11]

Q4: What are the recommended storage conditions for solutions of this compound?

Stock solutions should be stored under the following conditions, protected from light and under a nitrogen atmosphere:

  • -80°C for up to 6 months.[11]

  • -20°C for up to 1 month.[11]

Q5: In what solvents is this compound soluble?

This compound is soluble in DMSO. For in vivo applications, specific solvent mixtures are recommended.[11]

Stability and Storage Data

FormStorage TemperatureDurationSpecial Conditions
Powder 4°CLong-termProtect from light, store under nitrogen[11]
In Solvent -80°C6 monthsProtect from light, store under nitrogen[11]
-20°C1 monthProtect from light, store under nitrogen[11]
SolventConcentrationNotes
DMSO 250 mg/mL (435.12 mM)May require ultrasonic treatment to fully dissolve[11]

Troubleshooting Guide

Issue 1: My PROTAC is not degrading the target protein.

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.

    • Solution: Consider optimizing the linker to improve physicochemical properties.[12]

  • Inefficient Ternary Complex Formation: The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for degradation.

    • Solution: Confirm target and E3 ligase engagement using techniques like Cellular Thermal Shift Assay (CETSA).[12][13][14][15]

  • Incorrect E3 Ligase: The chosen E3 ligase may not be expressed in the cell line of interest or may not efficiently ubiquitinate the target.

    • Solution: Verify E3 ligase expression via Western blot or qPCR.[16]

Issue 2: I'm observing the "Hook Effect" in my dose-response experiments.

The "hook effect" is a phenomenon where at high concentrations, the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation.[12][17]

  • Solution:

    • Perform a wide dose-response curve to identify the optimal concentration range.[12]

    • Test lower concentrations of your PROTAC.

    • Use biophysical assays to measure ternary complex formation.[12]

Issue 3: I'm concerned about off-target effects.

Off-target effects can occur if the PROTAC degrades proteins other than the intended target.[18]

  • Solution:

    • Optimize the Target-Binding Moiety: Use a more selective ligand for your protein of interest.[12]

    • Modify the Linker: The linker length and composition can influence selectivity.[12]

    • Change the E3 Ligase: Different E3 ligases may have different off-target profiles.[12]

    • Perform Proteomics: Use global proteomics to identify off-target degradation at early time points.[19]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.[20]

1. Cell Treatment and Lysis:

  • Plate cells and treat with various concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
  • Wash cells with ice-cold PBS.
  • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[21]
  • Centrifuge to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA assay.
  • Normalize all samples to the same protein concentration.

3. SDS-PAGE and Transfer:

  • Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target protein within the cell.[13][14][15]

1. Cell Treatment:

  • Treat cells with the PROTAC at the desired concentration. Include a vehicle control.

2. Heat Treatment:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
  • Cool the samples on ice.

3. Lysis and Centrifugation:

  • Lyse the cells by freeze-thaw cycles.
  • Centrifuge to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.

4. Protein Analysis:

  • Collect the supernatant containing the soluble proteins.
  • Analyze the amount of soluble target protein at each temperature by Western blot. An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated samples indicates target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C2-NH2 based PROTAC POI Protein of Interest (Target) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL PROTAC_bound PROTAC POI_bound POI VHL_bound VHL Ub Ubiquitin Proteasome Proteasome POI_bound->Proteasome Degradation POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination

Caption: Mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C2-NH2.

Troubleshooting_Workflow Start No Target Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Engagement Confirm Target & E3 Engagement (e.g., CETSA) Check_Permeability->Check_Engagement Permeable Optimize_Linker Optimize Linker Design Check_Permeability->Optimize_Linker Not Permeable Check_E3_Expression Verify E3 Ligase Expression (Western Blot/qPCR) Check_Engagement->Check_E3_Expression Engagement Confirmed Redesign_Warhead Redesign Target Binder Check_Engagement->Redesign_Warhead No Engagement Change_E3 Consider Alternative E3 Ligase Check_E3_Expression->Change_E3 Not Expressed Success Degradation Achieved Check_E3_Expression->Success Expressed Optimize_Linker->Start Redesign_Warhead->Start Change_E3->Start

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Troubleshooting failed protein degradation with VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the experimental validation of VHL-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments, and how can I mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1][2][3] This occurs because excessive PROTAC molecules lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL) required for degradation.[2][4][5][6]

To mitigate the hook effect:

  • Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2] It is recommended to test concentrations in the nanomolar to low micromolar range.

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over binary complexes, thus reducing the hook effect.[2]

Q2: My VHL-based PROTAC is not degrading the target protein. What are the possible causes?

Several factors can lead to a lack of protein degradation:

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2][7]

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is crucial for ubiquitination and subsequent degradation.[5][8][9][10]

  • Suboptimal Linker Design: The length, rigidity, and attachment points of the linker are critical for the proper orientation of the target protein and VHL E3 ligase.[5][11][12]

  • Low VHL Expression: The target cells must express sufficient levels of VHL E3 ligase for the PROTAC to be effective.[12][13]

  • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[2][4]

Q3: How can I improve the cell permeability of my VHL-based PROTAC?

Improving cell permeability is a key challenge in PROTAC development.[14] Strategies include:

  • Linker Optimization: Modifying the linker to be more flexible (e.g., using alkyl or PEG units) can sometimes improve permeability by allowing the molecule to adopt a more compact conformation.[11] However, more rigid linkers are often favored in later development stages.[11][15]

  • Reduce Polarity: Replacing polar groups, such as an amide with an ester, can improve cell permeability.[16]

  • Prodrug Strategies: Masking polar groups with a prodrug approach can enhance cellular uptake.[2][17]

Q4: How do I choose the right controls for my PROTAC experiments?

Proper controls are essential for validating that the observed degradation is PROTAC-mediated.

  • Inactive Epimer Control: Use a diastereomer of the VHL ligand that does not bind to VHL. This control helps confirm that the degradation is dependent on VHL engagement.[18][]

  • Proteasome and Neddylation Inhibitors: Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[7][20][21]

  • Competition Experiments: Co-treatment with an excess of the free target-binding ligand should compete with the PROTAC and prevent degradation.[20][21]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues with VHL-based PROTAC experiments.

Problem 1: No or Weak Target Degradation

If your PROTAC is not inducing degradation of the target protein, follow these troubleshooting steps.

Troubleshooting Workflow for Lack of PROTAC Activity

G start No/Weak Degradation check_permeability 1. Assess Cell Permeability start->check_permeability check_binding 2. Confirm Binary Binding check_permeability->check_binding Permeable redesign Redesign PROTAC (Linker/Warhead) check_permeability->redesign Not Permeable check_ternary 3. Evaluate Ternary Complex Formation check_binding->check_ternary Binding Confirmed check_binding->redesign No Binding check_ubiquitination 4. Measure Target Ubiquitination check_ternary->check_ubiquitination Complex Forms check_ternary->redesign No Complex check_vhl 5. Verify VHL Expression & Function check_ubiquitination->check_vhl No Ubiquitination check_ubiquitination->redesign Ubiquitination Occurs, but no degradation check_vhl->redesign VHL OK G cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination POI is Polyubiquitinated Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation Degraded POI Proteasome->Degradation

References

Addressing insolubility of (S,R,S)-AHPC-C2-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C2-NH2 conjugates. The following information is designed to address common challenges, particularly those related to solubility, that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C2-NH2 and what is its primary application?

A1: (S,R,S)-AHPC-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a two-carbon linker with a terminal primary amine (-NH2).[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). The terminal amine serves as a reactive handle for conjugation to a target protein ligand.

Q2: I am observing precipitation of (S,R,S)-AHPC-C2-NH2 in my aqueous buffer. What is the likely cause?

A2: (S,R,S)-AHPC-C2-NH2 is a complex, largely hydrophobic molecule with inherently low aqueous solubility. Precipitation in aqueous buffers, especially at neutral or basic pH, is a common issue. The presence of the primary amine group means its solubility is highly dependent on pH.

Q3: How does pH affect the solubility of (S,R,S)-AHPC-C2-NH2?

A3: The terminal primary amine group is basic and can be protonated at acidic pH. This protonation results in the formation of a more soluble salt form.[3] Therefore, decreasing the pH of your aqueous solution is a primary strategy to increase the solubility of this conjugate.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: For most cell-based assays, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 0.5% to avoid cytotoxic effects.[3] Some cell lines may be sensitive to concentrations as low as 0.1%. It is crucial to perform a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.[3]

Q5: Are there alternative forms of this linker conjugate that might offer better solubility?

A5: Yes, several analogs of (S,R,S)-AHPC-NH2 with different linker lengths (e.g., C3, C5, C6, C10) and the inclusion of polyethylene (B3416737) glycol (PEG) units are available.[4][5][6][7] PEGylation, for instance, is a common strategy to increase the hydrophilicity and solubility of molecules. Additionally, dihydrochloride (B599025) salt forms of some analogs are commercially available, which are designed for enhanced aqueous solubility.[7][8][9]

Troubleshooting Guide: Addressing Insolubility

This guide provides a systematic approach to resolving solubility issues with (S,R,S)-AHPC-C2-NH2.

Initial Solubility Testing

It is recommended to first determine the solubility of your specific batch of (S,R,S)-AHPC-C2-NH2 in various solvents.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Strategies to Enhance Aqueous Solubility

If you encounter precipitation when diluting your stock solution into an aqueous buffer, consider the following strategies, starting with the simplest and most common techniques.

G start Insolubility Observed in Aqueous Buffer ph_mod Strategy 1: pH Modification (Decrease pH to < 7.0) start->ph_mod co_solvent Strategy 2: Use of Co-solvents (e.g., PEG 300, Tween-80) ph_mod->co_solvent Precipitate Persists success Solubility Issue Resolved ph_mod->success Precipitate Dissolves salt_form Strategy 3: Utilize Salt Form (e.g., Dihydrochloride) co_solvent->salt_form Precipitate Persists co_solvent->success Precipitate Dissolves analog Strategy 4: Consider PEGylated Analogs salt_form->analog Precipitate Persists salt_form->success Precipitate Dissolves analog->success Solubility Improved fail Consult Further/ Advanced Formulation analog->fail Issue Unresolved

Quantitative Data Summary

CompoundSolvent SystemReported ConcentrationReference
(S,R,S)-AHPC-C6-NH2DMSO100 mg/mL (179.29 mM)[6]
(S,R,S)-AHPC-C6-NH210% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
(S,R,S)-AHPC-C10-NH2 dihydrochlorideWater100 mg/mL (157.29 mM)MedChemExpress
(S,R,S)-AHPC-C10-NH2 dihydrochloride10% DMSO, 90% Corn oil≥ 2.08 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of (S,R,S)-AHPC-C2-NH2.

G

Methodology:

  • Accurately weigh the desired mass of (S,R,S)-AHPC-C2-NH2 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously. If the solid does not dissolve completely, use a sonication bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution should be stable for up to 2 years.[6]

Protocol 2: pH-Adjusted Aqueous Solution Preparation

This protocol outlines how to improve the solubility of the conjugate in aqueous buffers by modifying the pH.

Methodology:

  • Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH of the buffer to a value between 4.0 and 6.0.

  • From your high-concentration DMSO stock, add the required volume of the (S,R,S)-AHPC-C2-NH2 solution to the pH-adjusted buffer.

  • Vortex the final solution to ensure homogeneity.

  • Crucially , ensure that the final pH of the solution is compatible with your downstream biological assay.

Protocol 3: Formulation with Co-solvents for In Vivo Studies

This protocol is adapted from formulations used for similar, poorly soluble AHPC-NH2 analogs and is intended for animal studies.

Methodology:

  • Start with a high-concentration stock solution of (S,R,S)-AHPC-C2-NH2 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL. This results in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • This preparation should result in a clear solution suitable for administration.

Signaling Pathway and Mechanism of Action

(S,R,S)-AHPC-C2-NH2 is a component of a PROTAC. The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC ((S,R,S)-AHPC-C2-NH2-Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin (Ub) Ub->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-C2-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of a VHL E3 ligase ligand is a critical determinant of a PROTAC®'s success. This guide provides an objective comparison of (S,R,S)-AHPC-C2-NH2, a derivative of the well-established VHL ligand VH032, with other commonly employed VHL ligands. By presenting key performance data, detailed experimental methodologies, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of potent and selective protein degraders.

Performance Comparison of VHL Ligands

The efficacy of a PROTAC is intimately linked to the binding affinity of its VHL ligand, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-VHL). While direct comparative studies for PROTACs utilizing (S,R,S)-AHPC-C2-NH2 are limited in publicly available literature, we can infer its performance based on its parent molecule, VH032, and compare it to other widely used VHL ligands such as VH101 and VH298.

VHL LigandStructureBinding Affinity (Kd to VHL)PROTAC Degrader ExampleTarget ProteinCell LineDC50DmaxReference
(S,R,S)-AHPC-C2-NH2 Derivative of VH032 with C2-amine linkerNot explicitly reported; expected to be similar to VH032GMB-475BCR-ABL1Ba/F31.11 µM (IC50)Not Reported[1][2]
VH032 185 nMMZ1BRD4HeLa29 nM>90%[3]
VH101 44 nMNot specified in direct comparisonNot specifiedNot specifiedNot specifiedNot specified[4]
VH298 80-90 nMNot specified in direct comparisonNot specifiedNot specifiedNot specifiedNot specified[4][5][6][7]
Unnamed Ligand 134a 29 nMPROTAC 139BRD4PC33.3 nM97%[8][9]
Unnamed Ligand 134a 29 nMPROTAC 139BRD4EOL-10.87 nM96%[8][9]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (linker, target binder) and the experimental context (cell line, treatment time). The data presented for PROTACs derived from ligands other than (S,R,S)-AHPC-C2-NH2 serve as a benchmark for the potential efficacy of VHL-based degraders. The IC50 value for the GMB-475 PROTAC indicates its activity, though direct degradation metrics (DC50/Dmax) were not provided in the cited source.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures for evaluating VHL-based PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC (S,R,S)-AHPC-C2-NH2 -based PROTAC PROTAC->Ternary_Complex Bridges VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_Ub Ubiquitinated Target Protein Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Start: Synthesize PROTAC Cell_Culture 1. Cell Culture (Target-expressing cell line) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., Western Blot) Cell_Lysis->Protein_Quant Data_Analysis 5. Data Analysis (Determine DC50 & Dmax) Protein_Quant->Data_Analysis End End: PROTAC Efficacy Determined Data_Analysis->End

Caption: Experimental workflow for DC50 and Dmax determination.

Experimental Protocols

Protocol 1: Determination of PROTAC-mediated Protein Degradation (DC50 and Dmax) by Western Blot

This protocol outlines the fundamental steps to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line endogenously expressing the target protein (e.g., HeLa for BRD4) in 6-well plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a BCA assay.

4. Western Blotting:

  • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11]

Protocol 2: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)

This protocol describes how to measure the thermodynamic parameters of binary and ternary complex formation.

1. Reagent Preparation:

  • Purify the VHL-ElonginB-ElonginC (VBC) complex and the target protein.

  • Dialyze the proteins and dissolve the PROTAC in the same ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

2. Binary Interaction (PROTAC to VHL):

  • Fill the ITC cell with the VBC complex (e.g., 10-20 µM).

  • Titrate the PROTAC solution (e.g., 100-200 µM) into the cell.

  • Analyze the data using a one-site binding model to determine the binding affinity (Kd1).

3. Binary Interaction (PROTAC to Target Protein):

  • Fill the ITC cell with the target protein (e.g., 10-20 µM).

  • Titrate the PROTAC solution into the cell.

  • Analyze the data to determine the binding affinity (Kd2).

4. Ternary Complex Formation:

  • Fill the ITC cell with the VBC complex and a saturating concentration of the target protein.

  • Titrate the PROTAC solution into the cell.

  • Analyze the data to determine the apparent binding affinity of the PROTAC in the presence of the target protein (Kd,app).

5. Cooperativity Calculation:

  • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,app. An α value greater than 1 indicates positive cooperativity.[6]

Disclaimer: The provided protocols are for informational purposes and may require optimization for specific experimental conditions.

References

A Comparative Guide to Linker Variations of (S,R,S)-AHPC-C2-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. This guide provides a comparative overview of linker variations for the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C2-NH2, a widely used building block in PROTAC development.

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule.[1][2] Variations in linker length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and attachment points can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic profile.[3][4]

The Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-AHPC-Linker-Warhead POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome recognition VHL VHL E3 Ligase PROTAC->VHL dissociates and recycles VHL->POI poly-ubiquitinates VHL->PROTAC binds Ub Ubiquitin E2 E2-Ub E2->VHL recruits Degraded_POI Degraded Peptides Proteasome->Degraded_POI degradation Western_Blot_Workflow Western Blot Experimental Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection E->F G Data Analysis (DC50 & Dmax Determination) F->G

References

A Comparative Guide to Validating On-Target Protein Degradation Using CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods for validating on-target protein degradation, with a focus on CRISPR-based techniques and their alternatives. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the methodologies.

The advent of targeted protein degradation (TPD) technologies, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has revolutionized drug discovery by enabling the elimination of disease-causing proteins. A critical step in the development of these novel therapeutics is the validation of on-target protein degradation. While CRISPR-Cas9 technology is a powerful tool for genetic validation of protein targets, several orthogonal methods are essential to confirm and quantify the degradation event itself. This guide compares the utility of CRISPR-based validation with key biochemical and biophysical assays.

CRISPR-Based Validation: The Genetic Approach

CRISPR-Cas9 can be employed to validate the on-target effects of a protein degrader by genetically modifying the target protein. A common strategy involves introducing a tag, such as HaloTag or FKBP12F36V (used in the dTAG system), to the endogenous protein of interest using CRISPR-mediated knock-in.[][2] This allows for the selective degradation of the tagged protein upon addition of a specific degrader molecule.

CRISPR_dTAG_Validation_Workflow cluster_crispr CRISPR/Cas9 Mediated Knock-in cluster_degradation Degradation & Validation Design_gRNA Design gRNA & Donor Template Transfection Transfect Cells Design_gRNA->Transfection Selection Select & Validate Clones Transfection->Selection Treat_Cells Treat with dTAG Degrader Selection->Treat_Cells Tagged Cell Line Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Analysis Analyze Protein Levels (e.g., Western Blot, MS) Lyse_Cells->Analysis

Caption: Workflow for validating protein degradation using CRISPR-mediated dTAG knock-in.

Comparative Analysis of Validation Methodologies

While CRISPR provides a definitive genetic link, other methods offer complementary information on the kinetics, direct target engagement, and proteome-wide effects of a degrader. The choice of method depends on the specific experimental question, available resources, and the stage of drug development.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
CRISPR-dTAG Genetically tags the target protein for selective degradation.[]High specificity; validates target dependency.[3]Requires genetic engineering of cell lines; potential for tag interference.Low to MediumHigh
Western Blot Antibody-based detection of the target protein in cell lysates.[4][5]Widely accessible; provides visual confirmation of protein loss.[4]Semi-quantitative; antibody-dependent; low throughput.[6]LowLow
Mass Spectrometry (Proteomics) Unbiased, global quantification of protein abundance changes.[6][7]Comprehensive on- and off-target analysis; high sensitivity.[6]Requires specialized equipment and expertise; complex data analysis.[6]HighHigh
NanoBRET/HiBiT Assays Bioluminescence-based detection of target protein levels or engagement in live cells.[8][9]Real-time kinetics; high throughput; quantitative.[8]Requires genetic modification (tagging) of the target protein.[6][8]HighMedium
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.[10][11][12]Label-free; confirms direct target engagement in cells and tissues.[11][13]Indirect measure of degradation; can be low throughput.[10][14]Low to MediumMedium

Experimental Protocols

CRISPR-dTAG Knock-in and Validation

This protocol describes the generation of a cell line with a dTAG (FKBP12F36V) fused to a protein of interest (POI) for subsequent validation of degradation.[][3]

Materials:

  • CRISPR/Cas9 expression vector

  • gRNA expression vector targeting the C-terminus of the POI gene

  • Donor plasmid containing the dTAG sequence flanked by homology arms

  • Transfection reagent

  • Cell culture medium and supplements

  • Puromycin for selection

  • dTAG degrader molecule (e.g., dTAG-13)

  • Lysis buffer with protease inhibitors[15]

  • Antibodies for Western blotting (anti-POI, anti-dTAG, loading control)

Procedure:

  • Design and Cloning: Design a gRNA to cut near the stop codon of the POI gene. Clone the gRNA into an appropriate expression vector. Construct a donor plasmid with the dTAG sequence flanked by ~800 bp homology arms corresponding to the genomic sequence upstream and downstream of the gRNA cut site.

  • Transfection: Co-transfect the Cas9, gRNA, and donor plasmids into the target cells using a suitable transfection reagent.

  • Selection and Clonal Isolation: 48 hours post-transfection, begin selection with puromycin. After selection, isolate single-cell clones by limiting dilution.

  • Validation of Knock-in: Expand clonal populations and screen for successful knock-in by PCR and Western blot using an antibody against the POI or the dTAG.

  • Degradation Assay: Treat the validated knock-in cells with a titration of the dTAG degrader for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Analysis: Harvest cells, prepare lysates, and perform Western blotting to assess the degradation of the POI-dTAG fusion protein.[4]

Western Blot for Protein Degradation

A standard method for visualizing and semi-quantifying protein levels.[4][16]

Western_Blot_Workflow Cell_Treatment Treat Cells with Degrader Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis of protein degradation.

Procedure:

  • Sample Preparation: Treat cells with the degrader compound at various concentrations and for different durations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[15] Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[4]

Quantitative Mass Spectrometry (TMT-based)

Provides an unbiased, proteome-wide view of protein abundance changes following degrader treatment.[6][17]

Procedure:

  • Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse cells, extract proteins, and digest them into peptides with trypsin.

  • TMT Labeling: Label the peptide digests from each condition with a specific Tandem Mass Tag (TMT) isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument.

  • Data Analysis: Process the raw data to identify and quantify proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify significantly down-regulated proteins.[6]

NanoBRET™ Target Engagement/Degradation Assay

A live-cell method to measure target engagement and degradation kinetics in real-time.[8][9]

NanoBRET_Workflow Cell_Engineering Engineer Cells to Express Target-NanoLuc® Fusion Cell_Plating Plate Cells in Assay Plate Cell_Engineering->Cell_Plating Reagent_Addition Add NanoBRET™ Substrate & Fluorescent Tracer Cell_Plating->Reagent_Addition Degrader_Treatment Add Degrader Compound Reagent_Addition->Degrader_Treatment BRET_Measurement Measure BRET Signal Over Time Degrader_Treatment->BRET_Measurement

Caption: Experimental workflow for the NanoBRET™ protein degradation assay.

Procedure:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase tag.

  • Assay Setup: Seed the engineered cells in a 96- or 384-well plate. Add the NanoBRET™ Nano-Glo® substrate and a cell-permeable fluorescent tracer that binds to the target protein.

  • Degrader Treatment: Add the degrader compound at various concentrations.

  • Data Acquisition: Measure the bioluminescence resonance energy transfer (BRET) signal over time. A decrease in the BRET signal indicates the degradation of the target protein.[8]

Conclusion

Validating on-target protein degradation is a multifaceted process that benefits from the application of orthogonal techniques. CRISPR-based methods, such as the dTAG system, offer unparalleled specificity in confirming the genetic dependency of a degrader's effect. However, a comprehensive validation strategy should also incorporate methods like Western blotting for initial confirmation, quantitative mass spectrometry for an unbiased, proteome-wide view of on- and off-target effects, and live-cell assays like NanoBRET for real-time kinetic data.[6] By combining these approaches, researchers can build a robust data package to confidently assess the efficacy and mechanism of action of novel protein degraders.

References

A Comparative Guide to the In Vivo Efficacy of PROTACs Based on the (S,R,S)-AHPC Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. By hijacking the cell's ubiquitin-proteasome system, these heterobifunctional molecules can induce the degradation of previously "undruggable" proteins. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery. The (S,R,S)-AHPC-C2-NH2 moiety, a derivative of the well-established VH032 ligand, serves as a versatile building block for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This guide provides an objective comparison of the in vivo efficacy of prominent VHL-recruiting PROTACs that share the core (S,R,S)-AHPC (VH032) scaffold. We will focus on two extensively studied BET (Bromodomain and Extra-Terminal) protein degraders, ARV-771 and MZ1 , presenting their performance with supporting experimental data, detailed protocols, and structural comparisons.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs built with an (S,R,S)-AHPC-based ligand function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase complex. This proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 cluster_2 PROTAC PROTAC ((S,R,S)-AHPC based) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Figure 1. VHL-recruiting PROTAC mechanism of action.

Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo data for ARV-771 and MZ1, two prominent PROTACs that utilize the (S,R,S)-AHPC (VH032) VHL ligand. It is crucial to note that these studies were conducted in different tumor models and with different administration protocols; therefore, a direct comparison of potency should be made with caution.

Table 1: In Vivo Tumor Growth Inhibition
PROTACTargetAnimal Model (Cell Line)Dosing RegimenTreatment Duration% Tumor Growth Inhibition (TGI) or RegressionReference
ARV-771 Pan-BETCastrate-Resistant Prostate Cancer (22Rv1 Xenograft in Nu/Nu Mice)30 mg/kg, s.c., daily14 daysTumor Regression (2 of 10 mice tumor-free)[1]
ARV-771 Pan-BETCastrate-Resistant Prostate Cancer (VCaP Xenograft in SCID Mice)10 mg/kg, s.c., every 3 days16 days~60% TGI [1][2]
MZ1 BRD4 > BRD2/3Diffuse Large B-Cell Lymphoma (TMD8 Xenograft in NOD-SCID Mice)100 mg/kg, i.p., 3 days on / 4 days off13 daysSignificant anti-tumor activity (p=0.014 vs vehicle)
MZ1 BRD4 > BRD2/3JQ1-Resistant Triple-Negative Breast Cancer (MDA-MB-231R Xenograft)10 mg/kg, i.p.14 daysPrevented tumor progression (vs continued growth in control)
MZ1 BRD4 > BRD2/3Glioblastoma (U87 Xenograft in Nude Mice)12.5 mg/kg, i.p., daily21 daysSignificant tumor inhibition
Table 2: In Vivo Pharmacodynamic & Pharmacokinetic Parameters
PROTACParameterAnimal ModelDosingResultReference
ARV-771 Protein Degradation 22Rv1 Xenograft10 mg/kg, s.c., daily for 14 days>80% knockdown of BRD4 and c-MYC in tumor tissue
ARV-771 Pharmacokinetics Nu/Nu Mice10 mg/kg, s.c., single dosePlasma levels remained above efficacious concentration (100 nM) for 8-12 hours[1]
MZ1 Protein Degradation MDA-MB-231R Xenograft10 mg/kg, i.p.Lower average BRD4 expression in tumor lysates vs. control
MZ1 Pharmacokinetics AML Mouse Model12.5 mg/kg, i.p., dailySignificantly reduced leukemia luminescence signal, indicating effective exposure

Structural Comparison of Linkers

The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the target-binding warhead and the E3 ligase ligand. The (S,R,S)-AHPC-C2-NH2 provides a simple, short alkyl amine linker exit vector. ARV-771 and MZ1 utilize more complex linkers to optimize ternary complex formation and pharmacokinetic properties.

Linker_Comparison cluster_generic Generic Linker cluster_specific In Vivo Validated PROTAC Linkers Generic (S,R,S)-AHPC Core C2 Alkyl Amine Linker MZ1 (S,R,S)-AHPC Core 3-unit PEG Linker Generic:f0->MZ1:f0 Modified to PEG for solubility & ternary complex optimization ARV771 (S,R,S)-AHPC Core Extended PEG/Alkyl Linker Generic:f0->ARV771:f0 Optimized for PK/PD properties and ternary complex

Figure 2. Comparison of linkers based on the (S,R,S)-AHPC core.
  • (S,R,S)-AHPC-C2-NH2 : Represents a foundational short, flexible alkyl linker with a terminal amine for straightforward conjugation to a warhead.

  • MZ1 Linker : Incorporates a 3-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are commonly used to improve solubility and provide optimal length and flexibility to facilitate productive ternary complex formation.[3]

  • ARV-771 Linker : Utilizes a more complex, longer PEG/alkyl chain that was optimized to confer drug-like properties suitable for in vivo studies, including improved pharmacokinetic profiles.[1]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the in vivo efficacy of PROTACs. Below are summarized protocols based on published studies for xenograft establishment, drug administration, and analysis.

General Xenograft Tumor Model Workflow

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., 22Rv1, TMD8) B 2. Cell Harvest & Resuspension in PBS/ Matrigel A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomize Mice (when tumors reach ~100-150 mm³) D->E F 6. PROTAC or Vehicle Administration (s.c. or i.p.) E->F G 7. Monitor Tumor Volume & Body Weight (2-3 times/week) F->G H 8. Harvest Tumors & Collect Blood/Tissues (at study end or for PD) G->H I 9. Pharmacokinetic Analysis (LC-MS/MS) H->I J 10. Pharmacodynamic Analysis (Western Blot, IHC) H->J

Figure 3. General experimental workflow for in vivo PROTAC efficacy studies.
Xenograft Model Establishment

  • Cell Lines : 22Rv1 (human prostate carcinoma), VCaP (human prostate carcinoma), TMD8 (human diffuse large B-cell lymphoma).

  • Animals : Male immunodeficient mice (e.g., Nu/Nu, CB17 SCID, or NOD-SCID), typically 6-8 weeks old.

  • Implantation : Cells are harvested during their exponential growth phase. A suspension of 5-10 million cells in 100-200 µL of sterile PBS, often mixed 1:1 with Matrigel, is injected subcutaneously into the flank of the mouse.[2]

  • Tumor Growth : Tumors are measured 2-3 times weekly with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2. Treatment typically begins when tumors reach an average volume of 100-150 mm³.

PROTAC Formulation and Administration
  • ARV-771 Formulation : For subcutaneous (s.c.) injection, a common vehicle for similar PROTACs consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[4] The specific vehicle used in the primary ARV-771 study was not detailed in the publication.[1]

  • MZ1 Formulation : For intraperitoneal (i.p.) injection, MZ1 can be formulated in aqueous solutions. One study involving an AML model used a vehicle of PBS with 5% DMSO and 10% Solutol .

  • Administration : Dosing is performed as per the schedules outlined in Table 1, either subcutaneously or intraperitoneally. A control group receiving the vehicle alone is essential.

Pharmacodynamic (PD) Analysis - Western Blot
  • Tumor Harvesting : At specified time points after the final dose (e.g., 8 hours for ARV-771), mice are euthanized, and tumors are excised.[1]

  • Lysate Preparation : Tumors are snap-frozen in liquid nitrogen or immediately homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration in the supernatant is determined using a BCA assay.

  • Western Blotting : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target protein (e.g., BRD4), downstream effectors (e.g., c-MYC), and a loading control (e.g., GAPDH or Vinculin).

  • Detection : Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.

Pharmacokinetic (PK) Analysis
  • Sample Collection : For a full PK profile, serial blood samples can be collected from a single mouse at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing via submandibular or saphenous vein bleeding.

  • Plasma Preparation : Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation.

  • Analysis : Plasma concentrations of the PROTAC are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Conclusion

PROTACs based on the (S,R,S)-AHPC (VH032) scaffold, such as ARV-771 and MZ1, have demonstrated significant in vivo efficacy in various preclinical cancer models. ARV-771 has shown profound activity, including tumor regression, in castration-resistant prostate cancer xenografts.[1] MZ1 has also proven effective in hematological and solid tumor models, including those resistant to conventional inhibitors. The success of these molecules underscores the therapeutic potential of VHL-mediated protein degradation. The choice of linker and the overall physicochemical properties of the PROTAC are critical determinants of in vivo activity, influencing solubility, permeability, and the ability to form a productive ternary complex. The experimental data and protocols presented in this guide provide a valuable resource for researchers aiming to design and evaluate the next generation of potent and selective protein degraders.

References

A Comparative Guide to (S,R,S)-AHPC and its Inactive Epimer, (S,S,S)-AHPC, as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-AHPC, a widely utilized von Hippel-Lindau (VHL) E3 ligase ligand, and its diastereomer, (S,S,S)-AHPC, which serves as an essential negative control in targeted protein degradation studies. The engagement of a Proteolysis Targeting Chimera (PROTAC) with an E3 ligase is the critical initiating step for the degradation of a target protein. This document offers a detailed analysis of their differential binding affinities, experimental protocols to validate engagement, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to VHL Engagement in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and proteasomal degradation of the POI.

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032. Its specific stereochemistry is crucial for its high-affinity binding to VHL. In contrast, the (S,S,S)-AHPC epimer is designed to be an inactive control, incapable of significantly binding to VHL, thereby allowing researchers to distinguish between specific VHL-mediated effects and off-target phenomena.

Comparative Analysis of VHL Binding Affinity

The efficacy of a VHL-recruiting PROTAC is directly correlated with the binding affinity of its VHL ligand. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex and, consequently, more potent degradation of the target protein.

While direct, side-by-side quantitative binding data for both (S,R,S)-AHPC and (S,S,S)-AHPC is not extensively published, the established use of (S,S,S)-AHPC as a negative control is predicated on its inability to bind to VHL. Studies have demonstrated that PROTACs synthesized with the inactive (S,S,S) epimer fail to induce degradation of the target protein, confirming a lack of VHL engagement.

For the active compound, (S,R,S)-AHPC is a derivative of VH032, which has a reported dissociation constant (Kd) of 185 nM for VHL.

CompoundStereochemistryRoleVHL Binding Affinity (Kd)
(S,R,S)-AHPC Active EpimerVHL Ligand~185 nM (based on parent compound VH032)[1]
(S,S,S)-AHPC Inactive EpimerNegative ControlNo significant binding reported; PROTACs synthesized with this epimer are inactive[2]

Experimental Protocols for Validating VHL Engagement

Accurate and reproducible methodologies are critical for confirming the interaction between a VHL ligand and the VHL protein. This section details commonly employed in vitro and cellular assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Highly purified recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • (S,R,S)-AHPC and (S,S,S)-AHPC compounds

  • ITC buffer (e.g., 50 mM Tris or HEPES, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter instrument

Procedure:

  • Sample Preparation:

    • Dialyze the VHL protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve the AHPC compounds in the final dialysis buffer. Degas both protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the VHL protein solution (typically 10-50 µM) into the sample cell.

    • Load the AHPC compound solution (typically 100-500 µM) into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the AHPC solution into the VHL solution while monitoring the heat change after each injection.

    • A control experiment, titrating the AHPC compound into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.

Materials:

  • VHL protein complex

  • Fluorescently labeled VHL ligand (tracer)

  • (S,R,S)-AHPC and (S,S,S)-AHPC compounds

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.

  • Compound Preparation:

    • Prepare serial dilutions of the (S,R,S)-AHPC and (S,S,S)-AHPC compounds in the assay buffer.

  • Reaction Setup:

    • In a microplate, add the VHL protein, the fluorescent tracer, and the serially diluted compounds.

    • Include controls for no binding (tracer only) and maximum binding (tracer and VHL protein without competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells expressing VHL

  • (S,R,S)-AHPC and (S,S,S)-AHPC compounds

  • Cell lysis buffer

  • Instrumentation for heating samples (e.g., PCR machine)

  • Method for protein detection (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment:

    • Treat cells with either vehicle (e.g., DMSO), (S,R,S)-AHPC, or (S,S,S)-AHPC at various concentrations.

  • Heating:

    • Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble VHL protein remaining at each temperature using a specific antibody (e.g., via Western blot).

  • Data Analysis:

    • Plot the amount of soluble VHL protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Molecular Logic

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.

VHL_Signaling_Pathway cluster_0 Normoxia cluster_1 VHL E3 Ligase Complex cluster_2 Ubiquitination & Degradation HIFa HIF-α PHD PHD Enzymes (Prolyl Hydroxylases) HIFa->PHD + O2 OH_HIFa Hydroxylated HIF-α PHD->OH_HIFa Hydroxylation O2 O2 VHL VHL OH_HIFa->VHL Binding ElonginC Elongin C VHL->ElonginC Cullin2 Cullin 2 VHL->Cullin2 ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cullin2->Rbx1 E2 E2 Ubiquitin-conjugating enzyme Rbx1->E2 Ub_HIFa Polyubiquitinated HIF-α E2->Ub_HIFa Ubiquitination Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Ub_HIFa->Proteasome Degradation Degradation Proteasome->Degradation

Caption: VHL E3 Ligase Signaling Pathway for HIF-α Degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation cluster_1 Negative Control POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) PROTAC->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI POI_neg Protein of Interest (POI) No_Ternary No Ternary Complex Formation POI_neg->No_Ternary PROTAC_neg Inactive PROTAC ((S,S,S)-AHPC-Linker-POI Ligand) PROTAC_neg->No_Ternary VHL_complex_neg VHL E3 Ligase Complex VHL_complex_neg->No_Ternary

Caption: PROTAC Mechanism with (S,R,S)-AHPC vs. (S,S,S)-AHPC.

ITC_Workflow cluster_0 Isothermal Titration Calorimetry (ITC) Workflow prep 1. Sample Preparation (VHL in cell, AHPC in syringe) load 2. Load Samples into Calorimeter prep->load titrate 3. Titration (Inject AHPC into VHL solution) load->titrate measure 4. Measure Heat Change titrate->measure analyze 5. Data Analysis (Generate binding isotherm, fit data) measure->analyze results Results: Kd, n, ΔH analyze->results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

References

VHL vs. CRBN PROTACs: A Head-to-Head Comparison for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the degrader's performance. This guide provides an objective, data-driven comparison of VHL and CRBN-based PROTACs, summarizing key performance metrics, detailing experimental protocols, and visualizing the underlying biological mechanisms.

The selection of an E3 ligase is a pivotal step in PROTAC design, influencing degradation efficiency, substrate specificity, and tissue distribution.[][2] VHL and CRBN are the two most utilized E3 ligases for this purpose, each presenting a unique set of advantages and disadvantages.[3] While VHL-recruiting PROTACs are often reported to be more efficient for certain targets, CRBN-based degraders have also demonstrated significant promise, with some advancing into clinical trials.[4]

Quantitative Performance Data

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein. Key parameters for this evaluation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[5] The following tables summarize available quantitative data for VHL- and CRBN-based PROTACs targeting various proteins. It is important to note that direct head-to-head comparisons in the same study are limited, and the data presented here is compiled from different studies.

VHL-Based PROTACs
PROTAC Target Protein Cell Line DC50 Dmax Reference
PROTAC 139BRD4PC33.3 nM97%[2]
ARV-771BET Bromodomains---[2]
MZ1BRD4MV4-11, MOLM13Nanomolar~100%[6]
UnnamedKRAS G12DAsPC-1Not Reported>90% at 1 µM[4]
Unnamedp38αBreast Cancer Cell LinesNanomolarPotent Degradation[7]
CRBN-Based PROTACs
PROTAC Target Protein Cell Line DC50 Dmax Reference
dBET1BRD4MV4-11, MOLM13Nanomolar~100%[6]
ASP-4396KRAS G12D---[4]
Unnamed (Pomalidomide-based)CDK9--Selective Downregulation[8]
Unnamed (Thalidomide-based)p38α/βMammalian Cell LinesNanomolarConsistent Degradation[7]

A fascinating development in the field is the creation of hetero-bifunctional PROTACs designed to induce the degradation of one E3 ligase by another.[3][9] Studies have shown that VHL can effectively recruit the cellular machinery to degrade CRBN.[3][10]

Hetero-bifunctional PROTACs (VHL recruits CRBN for degradation)
PROTAC Target Cell Line DC50 Dmax Reference
14aCRBNHeLa200 nM98%[3]
TD-165CRBNHEK293T20.4 nM99.6%[10]
TD-158CRBNHEK293T44.5 nM97.1%[10]

Mechanism of Action and Signaling Pathways

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[5][11] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations.[3]

VHL-Mediated Degradation Pathway

VHL_Pathway

VHL-mediated protein degradation pathway.
CRBN-Mediated Degradation Pathway

CRBN_Pathway

CRBN-mediated protein degradation pathway.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to evaluate and compare VHL and CRBN-based PROTACs.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.[5]

1. Cell Treatment and Lysis:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[12]

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[11]

  • Collect the supernatant containing the protein lysate.[11]

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.[5][11]

  • Normalize the protein concentration of all samples with lysis buffer.[11][12]

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[5][12]

3. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]

  • Separate the proteins by electrophoresis.[5]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][11]

  • Wash the membrane again and apply a chemiluminescent substrate to visualize the protein bands using an imaging system.[5][12]

5. Data Analysis:

  • Quantify band intensities using densitometry software.[11]

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H

Experimental workflow for Western Blot analysis.
In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Immunoprecipitation:

  • Treat cells with the PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control.[13]

  • Lyse the cells as described for the Western Blot protocol.

  • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complex.

2. Western Blotting for Ubiquitin:

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Perform Western Blotting as described above, but use a primary antibody against ubiquitin to detect the ubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates successful ubiquitination of the target protein.[14]

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

1. Cell Seeding and Treatment:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).[15]

2. Viability Measurement:

  • Add a viability reagent such as MTT, MTS, or CellTiter-Glo to the wells.[4][16][17]

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.[4][18]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4]

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 or EC50 value.[18]

Concluding Remarks

The choice between VHL and CRBN for PROTAC development is nuanced and context-dependent. While VHL-based PROTACs have shown remarkable efficiency in several systems, CRBN-based degraders offer a distinct set of properties and have also achieved significant success.[4][7] Factors such as the expression levels of the E3 ligase in the target tissue, the potential for off-target effects, and the physicochemical properties of the final PROTAC molecule all play a crucial role in this decision.[] The continuous development of novel ligands for both VHL and CRBN, as well as for other E3 ligases, will undoubtedly expand the toolkit for targeted protein degradation and pave the way for new therapeutic opportunities.

References

Quantitative Proteomics: A Comparative Guide to the Selectivity of AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of these VHL-recruiting PROTACs is compared with alternatives, such as those that engage the Cereblon (CRBN) E3 ligase, supported by quantitative proteomics data. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.

Introduction to PROTAC Selectivity and the Role of Quantitative Proteomics

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The selectivity of a PROTAC is a critical determinant of its therapeutic potential, as off-target degradation can lead to toxicity.[2]

Quantitative mass spectrometry-based proteomics has become the gold standard for assessing PROTAC selectivity, offering an unbiased, proteome-wide view of the changes in protein abundance following treatment.[3] This approach allows for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive profile of a PROTAC's on-target and off-target effects.[3]

This guide focuses on PROTACs employing (S,R,S)-AHPC, a ligand for the VHL E3 ligase.[4] We will present comparative data for VHL-based and CRBN-based PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are important epigenetic regulators implicated in cancer.

Comparative Analysis of VHL- and CRBN-based BET-targeting PROTACs

To illustrate the selectivity of different PROTAC platforms, we present quantitative proteomics data for two well-characterized BET-targeting PROTACs: MZ1, which utilizes a VHL ligand, and dBET1, which employs a CRBN ligand.[5][6] Both PROTACs target the degradation of BET proteins, primarily BRD4.

Table 1: Quantitative Proteomic Analysis of MZ1 (VHL-recruiting) in HeLa Cells

ProteinLog2 Fold Change (MZ1/DMSO)p-valueDescription
BRD4 -2.5 <0.001 Primary Target
BRD3 -1.8 <0.01 On-Target
BRD2 -1.5 <0.01 On-Target
Other ProteinsNo significant change>0.05-
Data adapted from a study on the cellular selectivity of MZ1. HeLa cells were treated with 1 µM MZ1 for 24 hours. The analysis quantified 5,674 proteins.[5]

Table 2: Selectivity Profile of dBET1 (CRBN-recruiting) in MV4;11 Cells

ProteinLog2 Fold Change (dBET1/DMSO)p-valueDescription
BRD4 -3.0 <0.001 Primary Target
BRD3 -2.8 <0.001 On-Target
BRD2 -2.5 <0.001 On-Target
MYC-1.5<0.05Downstream effect
PIM1-1.2<0.05Downstream effect
Other ProteinsNo significant change>0.05-
Data derived from a proteome-wide analysis of dBET1 in MV4;11 cells, where 7,429 proteins were detected.[3][6]

Summary of Findings:

The quantitative proteomics data reveals that both the VHL-recruiting PROTAC (MZ1) and the CRBN-recruiting PROTAC (dBET1) are highly selective for the BET family of proteins.[3][5] In both cases, BRD2, BRD3, and BRD4 are significantly degraded, with minimal impact on the broader proteome.[3][5] The downregulation of MYC and PIM1 by dBET1 is a known downstream consequence of BET protein degradation and not a direct off-target effect.[6] This high degree of selectivity is a key advantage of the PROTAC technology.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the PROTAC mechanism of action, the relevant signaling pathway, and the experimental workflow for quantitative proteomics.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC AHPC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin POI_VHL POI-PROTAC-VHL

Mechanism of action for an AHPC-based PROTAC.

BET_Signaling_Pathway cluster_0 Nucleus cluster_1 Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to NFkB NF-κB (p65) BRD4->NFkB Interacts with PTEFb P-TEFb BRD4->PTEFb Recruits NFkB->BRD4 Translocates to Nucleus RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Target_Genes Target Gene Transcription (e.g., MYC, PIM1) RNA_Pol_II->Target_Genes Initiates Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_inactive NF-κB (p65)/IκB

BET protein (BRD4) signaling in the NF-κB pathway.

Proteomics_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling TMT Labeling digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Selectivity Profile data_analysis->end

Experimental workflow for quantitative proteomics of PROTACs.

Experimental Protocols

The following is a generalized protocol for the quantitative proteomic analysis of PROTACs. Specific parameters may need to be optimized for different cell lines and experimental setups.

1. Cell Culture and PROTAC Treatment

  • Culture cells (e.g., HeLa, MV4;11) in the appropriate medium to ~80% confluency.

  • Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and for different durations (e.g., 4, 8, 24 hours).

  • Include a vehicle control (e.g., 0.1% DMSO) for comparison.

  • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

2. Protein Extraction and Digestion

  • Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate) containing protease and phosphatase inhibitors.

  • Sonicate the lysates to shear DNA and clarify by centrifugation.

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

  • Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.

  • Digest proteins to peptides overnight at 37°C with sequencing-grade trypsin.

3. Tandem Mass Tag (TMT) Labeling

  • Desalt the peptide digests using C18 solid-phase extraction cartridges.

  • Dry the peptides by vacuum centrifugation.

  • Reconstitute peptides in a suitable buffer (e.g., 100 mM TEAB).

  • Label the peptides with TMT reagents according to the manufacturer's protocol.

  • Quench the labeling reaction with hydroxylamine.

  • Combine the labeled samples into a single tube.

  • Desalt the pooled TMT-labeled peptides.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Analyze the TMT-labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Separate peptides on a C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Operate the mass spectrometer in a data-dependent acquisition mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap.

  • Use higher-energy collisional dissociation (HCD) to fragment the peptides and generate TMT reporter ions for quantification.

5. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.

  • Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment.

  • Visualize the data using volcano plots and heatmaps to highlight on-target and off-target effects.

Conclusion

Quantitative proteomics is an indispensable tool for the rigorous evaluation of PROTAC selectivity. The data presented in this guide demonstrate that VHL-recruiting PROTACs, exemplified by those utilizing AHPC-based ligands, can achieve a high degree of selectivity, comparable to that of CRBN-recruiting PROTACs. This proteome-wide perspective is essential for the development of safe and effective targeted protein degraders. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in this rapidly advancing field.

References

Comparative Analysis of (S,R,S)-AHPC-C2-NH2 Conjugate Cross-Reactivity in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of (S,R,S)-AHPC-C2-NH2 conjugates, which are utilized in Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032.[1] As direct cross-reactivity studies on this specific conjugate are not publicly available, this guide will focus on the broader and well-documented comparisons between VHL-recruiting PROTACs and their most common alternatives, primarily those that recruit the Cereblon (CRBN) E3 ligase. The principles and findings discussed are directly applicable to understanding the expected performance and potential off-target effects of (S,R,S)-AHPC-C2-NH2-based PROTACs.

Executive Summary

The selectivity of a PROTAC is a critical determinant of its therapeutic window and is not solely dependent on the E3 ligase ligand. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a key factor influencing degradation efficiency and specificity.[2] Generally, VHL-based PROTACs are considered to have a higher degree of selectivity compared to CRBN-based counterparts, which can exhibit broader substrate promiscuity.[] This difference is attributed to the nature of the binding pockets and the protein-protein interactions that stabilize the ternary complex.

Comparative Data: VHL vs. CRBN-Based PROTACs

The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of a PROTAC, even when targeting the same protein. A prime example is the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4.

PROTACE3 Ligase RecruitedTarget ProteinKey Selectivity FindingsReference
MZ1 Von Hippel-Lindau (VHL)BRD4Preferential degradation of BRD4 over BRD2 and BRD3.[4][5][4]
dBET1 / dBET6 Cereblon (CRBN)BRD4Generally considered a pan-BET degrader, with less selectivity between BET family members.[6][6]
ARV-771 Von Hippel-Lindau (VHL)BET BromodomainsEffective BET protein degrader.[7]

Note: The table above provides a qualitative summary. Quantitative values such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are highly dependent on the specific cell line and experimental conditions and can be found in the referenced literature.

Signaling and Experimental Workflows

To facilitate a deeper understanding of the processes involved in evaluating PROTACs, the following diagrams illustrate the general mechanism of action and key experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-C2-NH2 conjugate) Target Target Protein PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome Target->Proteasome Targeted for Degradation VHL->Target Ubiquitination Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades

Caption: PROTAC Mechanism of Action.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro / Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & PROTAC Treatment Western_Blot Quantitative Western Blot Cell_Culture->Western_Blot Degradation (DC50, Dmax) Mass_Spec Global Proteomics (Mass Spectrometry) Cell_Culture->Mass_Spec Proteome-wide Selectivity Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP Ternary Complex Formation Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Mass_Spec->Data_Analysis Co_IP->Data_Analysis

Caption: PROTAC Evaluation Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are methodologies for key experiments.

Quantitative Western Blotting for Target Protein Degradation

This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Culture the desired cell line to 70-80% confluency.

    • Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.[8]

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Global Proteomics via Mass Spectrometry for Selectivity Profiling

This technique provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of off-target degradation.[9]

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control for a short duration (e.g., < 6 hours) to focus on direct degradation events.[10]

    • Lyse the cells and digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by high-performance liquid chromatography (HPLC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the corresponding proteins.

  • Data Analysis:

    • Process the raw MS data using appropriate software to identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.

    • Visualize the data using volcano plots to highlight significantly downregulated proteins (potential off-targets).[4][5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the Target Protein-PROTAC-E3 ligase ternary complex.[11]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or a tag on an overexpressed version of the ligase.

    • Use Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluate by Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.[11]

Conclusion

While direct cross-reactivity data for (S,R,S)-AHPC-C2-NH2 conjugates is not yet available in published literature, the extensive research comparing VHL- and CRBN-based PROTACs provides a strong framework for predicting its performance. PROTACs incorporating VH032-based ligands, such as (S,R,S)-AHPC-C2-NH2, are expected to exhibit a favorable selectivity profile. However, empirical validation through rigorous experimental evaluation, including quantitative proteomics, is essential to fully characterize the cross-reactivity and off-target effects of any new PROTAC conjugate. The experimental protocols detailed in this guide provide a robust starting point for such investigations.

References

Unveiling the Architecture of Targeted Protein Degradation: A Comparative Guide to the Structural Analysis of a VHL-Recruiting PROTAC Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural and biophysical characteristics of a representative von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) ternary complex. While specific structural data for PROTACs containing the (S,R,S)-AHPC-C2-NH2 linker is not publicly available, this guide leverages the wealth of information on the closely related and well-characterized VH032-based PROTACs, particularly the extensively studied degrader, MZ1. The principles and methodologies detailed herein are directly applicable to the analysis of ternary complexes formed by PROTACs functionalized with (S,R,S)-AHPC-C2-NH2.

The therapeutic paradigm of targeted protein degradation hinges on the formation of a stable ternary complex between the target protein, a PROTAC, and an E3 ubiquitin ligase. This guide delves into the structural underpinnings of this critical interaction, offering a comparative analysis of binding affinities, thermodynamic properties, and the detailed experimental protocols required to elucidate these molecular architectures.

Quantitative Analysis of Ternary Complex Formation

The stability and cooperativity of the ternary complex are paramount for efficient protein degradation. Below are comparative data for the well-studied VHL-recruiting PROTAC, MZ1, which serves as a benchmark for understanding the performance of VH032-derived degraders.

Table 1: Binary and Ternary Complex Binding Affinities for the VHL:MZ1:Brd4(BD2) System

InteractionTechniqueAffinity (Kd)Reference
MZ1 binding to VCBITC66 nM[1]
MZ1 binding to VCBSPR29 nM[1]
JQ1 binding to Brd4(BD2)ITC4 nM[1]
JQ1 binding to Brd4(BD2)SPR1 nM[1]
Ternary Complex: VCB:MZ1:Brd4(BD2) ITC See Cooperativity [1]
Ternary Complex: VCB:MZ1:Brd4(BD2) SPR See Cooperativity [1]

VCB complex refers to VHL in complex with Elongin B and Elongin C.

Table 2: Thermodynamic and Kinetic Parameters of Ternary Complex Formation

ParameterTechniqueValueSignificanceReference
Cooperativity (α) ITC / SPR>1 (Positive)The binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex.[1]
Ternary Complex Dissociation Half-life (t1/2) SPRVaries by targetA longer half-life indicates a more stable complex, which can correlate with a greater initial rate of intracellular degradation.[1]

Deciphering the Molecular Architecture: Key Structural Insights

The first crystal structure of a PROTAC-induced ternary complex, VHL:MZ1:Brd4(BD2), provided unprecedented insights into the mechanism of action.[2][3] This structure revealed that the PROTAC does not merely act as a passive linker but actively facilitates new protein-protein interactions between the E3 ligase and the target protein.[3] These induced interactions are crucial for the stability and selectivity of the ternary complex.

For VH032-based PROTACs, the hydroxyproline (B1673980) group of the VHL ligand is a key interaction point, while the exit vector for the linker attachment influences the orientation of the target protein relative to the E3 ligase.[4] The conformation of the linker itself is also critical, with more rigid linkers potentially reducing the entropic penalty of ternary complex formation.

Experimental Protocols for Structural and Biophysical Analysis

The following are detailed methodologies for key experiments cited in the structural analysis of VHL-based PROTAC ternary complexes.

X-ray Crystallography of the Ternary Complex

This protocol provides a general framework for the crystallization of a VHL-PROTAC-target ternary complex.[5][6][7]

  • Protein Expression and Purification:

    • Express the VHL-ElonginB-ElonginC (VCB) complex and the target protein (e.g., a bromodomain) in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the proteins to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Ternary Complex Formation:

    • Incubate the purified VCB complex, the target protein, and the PROTAC in a stoichiometric ratio (typically 1:1:1.2) on ice for a defined period (e.g., 1 hour) to allow for complex formation.

    • Isolate the ternary complex from unbound components using size exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions using commercially available or in-house prepared screens and sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize initial crystal hits by varying the precipitant concentration, pH, temperature, and protein concentration.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with known structures of the individual components as search models.

    • Refine the structure and validate the final model.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9]

  • Sample Preparation:

    • Dialyze the purified proteins into the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the protein (e.g., VCB complex) in the calorimeter cell and a solution of the ligand (e.g., the PROTAC) in the injection syringe at a concentration 10-20 times that of the protein.

  • ITC Experiment:

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • Use a control experiment (e.g., injecting ligand into buffer) to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

    • To determine cooperativity, compare the binding affinity of the PROTAC to one protein in the absence and presence of the other protein partner.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[1][10][11]

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (the PROTAC, or the target protein pre-incubated with the PROTAC) over the sensor surface and monitor the change in the refractive index.

    • Include a regeneration step between injections to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

    • Ternary complex formation and stability can be assessed by comparing the binding of the target protein to the immobilized VCB in the presence and absence of the PROTAC.

Visualizing the Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the structural analysis of a PROTAC ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment Target Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-C2-NH2 based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitin tag Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Structural_Analysis_Workflow cluster_workflow Experimental Workflow cluster_biophysical Biophysical Methods cluster_structural Structural Methods Protein_Production 1. Protein Production (VHL & Target) Complex_Formation 2. Ternary Complex Formation Protein_Production->Complex_Formation Biophysical_Char 3. Biophysical Characterization Complex_Formation->Biophysical_Char Structural_Analysis 4. Structural Analysis Complex_Formation->Structural_Analysis ITC ITC Biophysical_Char->ITC SPR SPR Biophysical_Char->SPR Xray X-ray Crystallography Structural_Analysis->Xray CryoEM Cryo-EM Structural_Analysis->CryoEM

Caption: Workflow for structural analysis of a PROTAC ternary complex.

References

Safety Operating Guide

Essential Disposal Protocol for (S,R,S)-AHPC-C2-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025), a von Hippel-Lindau (VHL) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious approach is mandated, treating the compound as a potentially hazardous substance.

Compound and Safety Data Summary
ParameterInformationSource
Chemical Name (S,R,S)-AHPC-C2-NH2 dihydrochlorideN/A
Synonyms VH032-C2-NH2 dihydrochlorideN/A
Molecular Formula C₂₅H₃₇Cl₂N₅O₄S[1]
Molecular Weight 574.56 g/mol [1]
Known Hazards Not classified as hazardous, but contains an aliphatic amine which can be an irritant. PROTAC components are potent molecules.[3]
Storage Room temperature in the continental US; may vary elsewhere.[1]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as a liquid waste stream.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Nitrile gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all unused or waste powder of this compound in a dedicated, clearly labeled hazardous waste container.

    • Any materials that have come into contact with the solid compound, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react violently or produce hazardous gases.[4]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area.

  • For Solid Spills: Carefully sweep or scoop the material to minimize dust generation.

  • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.

  • Collect all cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.

Final Disposal
  • All waste containing this compound, including solid waste, liquid waste, and spill cleanup materials, must be disposed of through your institution's Environmental Health and Safety (EH&S) department.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat start->ppe spill Spill Occurs start->spill waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid contact_ehs Arrange for Pickup by Environmental Health & Safety (EH&S) collect_solid->contact_ehs collect_liquid->contact_ehs cleanup Contain and Clean Spill (Absorb liquid, sweep solid) spill->cleanup collect_spill Collect Cleanup Debris in Hazardous Waste Container cleanup->collect_spill collect_spill->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.